4-Bromo-5-fluorobenzene-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXWAQNAHFBGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601467 | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153505-37-4 | |
| Record name | 4-Bromo-5-fluoro-1,2-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153505-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-fluorobenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-5-fluoro-1,2-benzenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-5-fluorobenzene-1,2-diamine, a key building block in the synthesis of various pharmaceutical compounds. This document details its chemical and physical properties, safety and handling information, and established experimental protocols for its synthesis.
CAS Number: 153505-37-4[1][2][3][4][5]
Chemical and Physical Properties
This compound is a substituted aromatic amine that serves as a versatile intermediate in organic synthesis. Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₆H₆BrFN₂[1][2][3] |
| Molecular Weight | 205.03 g/mol [2] |
| IUPAC Name | 4-bromo-5-fluoro-1,2-benzenediamine[1] |
| Synonyms | 4-Bromo-5-fluoro-o-phenylenediamine, 1-Bromo-4,5-diamino-2-fluorobenzene[4] |
| Appearance | Solid powder[4] |
| Purity | Typically ≥97%[2] |
| Solubility | DMSO: 125 mg/mL (requires ultrasonic and warming to 60°C)[4] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted)[3] |
| Density | 1.792 ± 0.06 g/cm³ (Predicted)[3] |
| Flash Point | 133.4 ± 25.9 °C (Predicted)[3] |
| InChI Key | NDXWAQNAHFBGML-UHFFFAOYSA-N[1] |
Safety and Handling
Appropriate safety precautions must be observed when handling this compound due to its potential hazards.
| Category | Information |
| Signal Word | Warning[1] |
| Hazard Statements | H302: Harmful if swallowed.[1][6] H312: Harmful in contact with skin.[6] H315: Causes skin irritation.[1][3] H319: Causes serious eye irritation.[1][6] H335: May cause respiratory irritation.[1][6] |
| Precautionary Statements | P261: Avoid breathing dust/fumes.[1][6] P264: Wash skin thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product.[6] P280: Wear protective gloves/protective clothing/eye protection/face protection.[6] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[1] |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area.[6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[8] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF).[8] |
Experimental Protocols
The synthesis of this compound can be achieved through multiple routes. Below are detailed methodologies for common synthetic procedures.
Protocol 1: Synthesis from 5-Fluoro-2-nitroaniline
This two-step protocol involves the bromination of a nitroaniline precursor followed by the reduction of the nitro group.
Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
-
To a flask, add 5-fluoro-2-nitroaniline (8.9 g, 57 mmol), N-Bromosuccinimide (NBS) (10 g, 56 mmol), and acetic acid (500 mL).[3]
-
Heat the reaction mixture to 110 °C.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-bromo-5-fluoro-2-nitroaniline.
Step 2: Synthesis of this compound
-
Prepare a solution of 4-bromo-5-fluoro-2-nitroaniline (1.0 g, 4.3 mmol) in a mixture of Tetrahydrofuran (THF) (9.0 mL) and Ethanol (EtOH) (9.0 mL).[3]
-
To this solution, add Tin(II) chloride (SnCl₂) (3.82 g, 20.2 mmol).[3]
-
Heat the reaction mixture at reflux for 14 hours.[3]
-
After cooling to room temperature, concentrate the mixture in vacuo.[3]
-
Partition the residue between ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) (200 mL).[3]
-
Filter the resulting slurry through a pad of Celite®, washing the cake with ethyl acetate.[3]
-
Separate the organic layer, wash sequentially with saturated NaHCO₃, water, and brine.[3]
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the final product.[3]
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery
This compound is a valuable precursor in the development of therapeutic agents, particularly in oncology. Its derivatives have been investigated as potent inhibitors of key signaling pathways implicated in cancer progression. For instance, it is a crucial intermediate for synthesizing compounds that target Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase often amplified in non-small cell lung cancer.[9]
The presence of amino groups allows for the construction of heterocyclic scaffolds, such as benzimidazoles and quinoxalines, which are common motifs in biologically active molecules. The bromo and fluoro substituents can modulate the compound's pharmacokinetic properties, including metabolic stability and cell permeability, and can also participate in crucial binding interactions with protein targets.
General Workflow for Biological Screening
The development of new drug candidates from this compound derivatives typically follows a structured screening process to evaluate their therapeutic potential.
Caption: General workflow for drug discovery using the target compound.
References
- 1. This compound | 153505-37-4 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. echemi.com [echemi.com]
- 4. This compound|CAS:153505-37-4|Tachizaki Biomedical [chemlab-tachizaki.com]
- 5. 153505-37-4|this compound|BLD Pharm [bldpharm.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-bromo-5-fluorobenzene-1,2-diamine, a key building block in organic synthesis and drug discovery. It covers its chemical identity, properties, synthesis, and handling, with a focus on data-driven insights and detailed experimental procedures.
Chemical Identity and Structure
The formal IUPAC name for this compound is 4-bromo-5-fluoro-1,2-benzenediamine . It is also commonly referred to as 4-bromo-5-fluoro-o-phenylenediamine.
-
InChI Key: NDXWAQNAHFBGML-UHFFFAOYSA-N
Chemical Structure:
Physicochemical and Spectral Data
Quantitative data for this compound are summarized below. This data is critical for reaction planning, purification, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid Powder | [3] |
| Molecular Weight | 205.03 g/mol | [2][3] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [1] |
| Flash Point | 133.4 ± 25.9 °C (Predicted) | [1] |
| Density | 1.792 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | DMSO: 125 mg/mL | [3] |
Table 2: Spectral Data Summary
| Technique | Data Highlights |
| Mass Spectrometry | MS (ESI) m/z = 205 [M+1]⁺ |
| ¹H NMR | Available upon request from suppliers[3][4] |
| ¹³C NMR | Data not readily available in public databases. |
| HPLC | Available upon request from suppliers[3][4] |
Synthesis and Experimental Protocols
This compound is typically synthesized via the reduction of a nitrated precursor. The following sections detail a common synthetic route and the associated experimental protocols.
The logical workflow for the synthesis involves a two-step process starting from 5-fluoro-2-nitroaniline. The first step is a bromination reaction, followed by a reduction of the nitro group to an amine.
Caption: Synthetic workflow for this compound.
This protocol is adapted from established literature procedures.[1]
Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
-
Reaction Setup: To a suitable reaction flask, add 5-fluoro-2-nitroaniline (1.0 eq), N-Bromosuccinimide (NBS) (0.98 eq), and acetic acid.
-
Heating: Heat the reaction mixture to 110 °C.
-
Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and quench with water. The intermediate product can be isolated via filtration or extraction.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the intermediate, 4-bromo-5-fluoro-2-nitroaniline (1.0 eq), in a mixture of ethanol (EtOH) and Tetrahydrofuran (THF).
-
Reagent Addition: Add tin(II) chloride (SnCl₂) (approx. 4.7 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 14 hours).[1]
-
Monitoring: Monitor the reduction of the nitro group by TLC.
-
Work-up and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Filter the resulting slurry through a pad of Celite®, washing the cake with additional EtOAc.
-
Separate the organic layer, wash sequentially with saturated NaHCO₃, water, and brine.
-
Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo to yield the final product as a solid.[1]
-
Applications in Drug Development
Ortho-phenylenediamines are valuable precursors for the synthesis of various heterocyclic compounds, particularly benzimidazoles, which are prevalent scaffolds in medicinal chemistry. The presence of both bromine and fluorine atoms on the benzene ring of this compound offers unique opportunities for drug design.
-
Fluorine: The incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5] Blocking metabolically labile sites with a C-F bond can prolong a drug's therapeutic effect.[5]
-
Bromine: The bromine atom serves as a versatile synthetic handle. It can be used in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity and build diverse molecular libraries. This is a common strategy in the development of kinase inhibitors and other targeted therapies.[6][7]
The logical relationship of this diamine as a starting material for more complex, biologically active molecules is illustrated below.
Caption: Role as a precursor in synthesizing diverse chemical entities.
Safety, Handling, and Storage
Table 3: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[8] |
| H312 | Harmful in contact with skin.[9] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[8][9] |
| H335 | May cause respiratory irritation.[9] |
Handling and Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, and eye/face protection.[8][9]
-
Wash hands and any exposed skin thoroughly after handling.[9][10]
-
Use non-sparking tools and take measures to prevent static discharge.[8][10]
Storage:
-
Keep containers securely sealed when not in use.[9]
-
Store in a cool, dry, and well-ventilated place.[8]
-
Recommended storage conditions: Keep in a dark place, under an inert atmosphere, at room temperature.
References
- 1. echemi.com [echemi.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. This compound|CAS:153505-37-4|Tachizaki Biomedical [chemlab-tachizaki.com]
- 4. 153505-37-4|this compound|BLD Pharm [bldpharm.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
An In-depth Technical Guide to 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on 4-Bromo-5-fluorobenzene-1,2-diamine, a halogenated diamine compound with applications in organic synthesis and as a building block for more complex molecules.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.
| Property | Value |
| Molecular Formula | C₆H₆BrFN₂[1] |
| Molecular Weight | 205.03 g/mol [1] |
| CAS Number | 153505-37-4[1] |
| Appearance | Solid powder[2] |
| Purity | Typically available in 97% or 98%+ purity[1][2] |
Chemical Structure and Properties
The molecular structure of this compound is central to its reactivity and potential applications. The arrangement of the bromo, fluoro, and diamine functional groups on the benzene ring dictates its chemical behavior.
Caption: Chemical structure of this compound.
Experimental Protocols: Synthesis
While specific experimental protocols can vary, a general synthesis approach involves the bromination of a fluorinated aniline precursor, followed by reduction of a nitro group to form the diamine.
A representative synthesis workflow is outlined below:
References
physical properties of 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-fluorobenzene-1,2-diamine is a halogenated aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its bifunctional nature, possessing two adjacent amine groups along with bromo and fluoro substituents, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused ring systems. These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a comprehensive overview of the known physical properties, representative synthetic protocols, and safety information for this compound.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Source(s) |
| CAS Number | 153505-37-4 | [1][2][3][4] |
| Molecular Formula | C₆H₆BrFN₂ | [2][3][4] |
| Molecular Weight | 205.03 g/mol | [3][4] |
| Appearance | Solid powder; Yellow solid | [2][3] |
| Purity | ≥97% | [4] |
| Boiling Point | 297.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.792 ± 0.06 g/cm³ (Predicted) | [1] |
| Vapor Pressure | 0.00139 mmHg at 25°C | [1] |
| Flash Point | 133.4 ± 25.9 °C | [1] |
| Refractive Index | 1.664 | [1] |
| Solubility | DMSO: 125 mg/mL (requires ultrasonic and warming to 60°C) | [3] |
| Storage Conditions | Room temperature, in a dark place under an inert atmosphere.[2] | [2] |
Experimental Protocols
While specific experimental determinations for each physical property are not detailed in the available literature, synthesis protocols provide practical information regarding the compound's formation and handling. A representative synthesis is the reduction of a nitroaniline precursor.
Protocol: Synthesis via Reduction of 4-bromo-5-fluoro-2-nitroaniline
This method involves the chemical reduction of the nitro group of 4-bromo-5-fluoro-2-nitroaniline to an amine group, yielding the desired diamine.
Materials:
-
4-bromo-5-fluoro-2-nitroaniline (1.0 g, 4.3 mmol)
-
Tin(II) chloride (SnCl₂) (3.82 g, 20.2 mmol)
-
Ethanol (EtOH) (16 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Celite®
Procedure:
-
A suspension of 4-bromo-5-fluoro-2-nitroaniline (1.57 g, 6.74 mmol) in ethanol (16 mL) is prepared in a suitable reaction flask.
-
Tin(II) chloride (3.82 g, 20.2 mmol) is added to the suspension.
-
The reaction mixture is heated to reflux and maintained for 14 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure (in vacuo).
-
The resulting residue is partitioned between ethyl acetate (100 mL) and saturated aqueous NaHCO₃ solution (200 mL).
-
The slurry is filtered through a pad of Celite®, and the filter cake is washed with additional ethyl acetate (3 x 50 mL).
-
The organic layer is separated and washed sequentially with saturated NaHCO₃, water, and brine.
-
The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield this compound as a yellow solid.
Logical Workflow
The following diagram illustrates the key steps in the synthesis of this compound from its nitroaniline precursor.
Caption: Synthetic workflow for this compound.
Safety and Handling
This compound is classified as an irritant and requires careful handling to avoid exposure.[1]
Hazard Statements:
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
Handling and Storage:
-
Use in a well-ventilated area to avoid inhalation.[5]
-
Avoid contact with skin and eyes.[5]
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[6]
First Aid:
-
Eyes: Immediately flush with running water. Ensure complete irrigation by holding eyelids apart. Seek immediate medical attention.[5]
-
Skin: Flush skin and hair with running water and soap if available. Seek medical attention if irritation occurs.[5]
-
Inhalation: Remove from the contaminated area to fresh air.[5]
-
Ingestion: Immediately give a glass of water. Contact a Poisons Information Centre or a doctor.[5]
This document is intended for informational purposes for trained professionals and does not constitute a comprehensive safety data sheet. Always refer to the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
Spectroscopic Profile of 4-Bromo-5-fluorobenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-5-fluorobenzene-1,2-diamine, a key intermediate in various synthetic applications, including pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of reported mass spectrometry data and theoretically predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. The methodologies for obtaining such data are also detailed to facilitate experimental replication and further research.
Compound Overview
Structure:
Chemical Formula: C₆H₆BrFN₂
Molecular Weight: 205.03 g/mol
CAS Number: 153505-37-4[1]
Spectroscopic Data
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The reported mass spectrum for this compound was obtained using Electrospray Ionization (ESI), a soft ionization technique suitable for polar molecules.
Table 1: Mass Spectrometry Data
| Parameter | Value | Reference |
| Ionization Mode | ESI | [2] |
| Observed Ion | [M+H]⁺ | [2] |
| m/z | 205 | [2] |
This result is consistent with the protonation of the molecule, confirming its molecular weight. The presence of bromine would be expected to produce a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio), which would be observable in a high-resolution mass spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two non-equivalent aromatic protons, in addition to a broad signal for the two amino groups. The chemical shifts are influenced by the electronic effects of the bromine, fluorine, and amino substituents. The protons will exhibit coupling to each other and to the adjacent fluorine atom.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 6.8 - 7.0 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5 | H-3 or H-6 |
| ~ 6.5 - 6.7 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 9-10 | H-3 or H-6 |
| ~ 3.5 - 4.5 | Broad singlet | - | NH₂ |
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum will be more complex due to the presence of fluorine, which causes C-F coupling. The six carbon atoms in the benzene ring are all chemically non-equivalent and will therefore give rise to six distinct signals. The carbon atoms directly bonded to fluorine and bromine will show characteristic splitting patterns and chemical shifts.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |
| ~ 150 - 155 (d) | ¹J(C-F) ≈ 240-250 Hz | C-5 |
| ~ 135 - 140 | - | C-1 or C-2 |
| ~ 130 - 135 | - | C-1 or C-2 |
| ~ 115 - 120 (d) | ²J(C-F) ≈ 20-25 Hz | C-6 |
| ~ 110 - 115 (d) | ²J(C-F) ≈ 20-25 Hz | C-4 |
| ~ 100 - 105 (d) | ³J(C-F) ≈ 3-5 Hz | C-3 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C-N bonds of the aromatic amine, as well as bands corresponding to the C-Br and C-F bonds and the aromatic ring.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium, sharp (doublet) | N-H stretching (asymmetric and symmetric) |
| 1630 - 1600 | Strong | N-H bending (scissoring) |
| 1580 - 1450 | Medium to strong | C=C stretching (aromatic ring) |
| 1350 - 1250 | Strong | C-N stretching (aromatic amine) |
| 1250 - 1150 | Strong | C-F stretching |
| 700 - 550 | Medium to strong | C-Br stretching |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis
A common route for the synthesis of this compound involves the reduction of a nitroaniline precursor.
Workflow for Synthesis and Purification:
References
Technical Guide: 1H NMR Spectrum of 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-5-fluorobenzene-1,2-diamine. The document details the spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the spin-spin coupling interactions within the molecule.
Spectral Data Summary
The 1H NMR spectral data for this compound, recorded in deuterated chloroform (CDCl3), is summarized in the table below. This data is critical for the structural elucidation and purity assessment of the compound.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH2 | 3.22 | broad singlet | - | 2H |
| NH2 | 3.60 | broad singlet | - | 2H |
| H-6 | 6.50 | doublet | JHF = 9.6 | 1H |
| H-3 | 6.83 | doublet | JHF = 6.6 | 1H |
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a standard operating procedure for the acquisition of a 1H NMR spectrum for aromatic diamines, such as this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication may be employed for a short duration.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.
2.2. Instrument Setup and Data Acquisition
-
Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe for the 1H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire a minimum of 16 scans to ensure an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds is recommended.
-
Spectral Width (sw): Set a spectral width that encompasses the expected chemical shift range (e.g., -2 to 12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
-
Spin-Spin Coupling Analysis
The aromatic region of the 1H NMR spectrum of this compound displays two doublets, corresponding to the two aromatic protons. The observed splitting patterns are a result of coupling to the adjacent fluorine atom. The following diagram illustrates these coupling interactions.
Caption: Spin-spin coupling pathways for the aromatic protons in this compound.
This guide provides a foundational understanding of the 1H NMR characteristics of this compound. For more specific applications, further two-dimensional NMR experiments, such as COSY and HSQC, may be beneficial for unambiguous assignment of all signals.
Technical Guide: Solubility Profile of 4-Bromo-5-fluorobenzene-1,2-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-5-fluorobenzene-1,2-diamine, a key intermediate in pharmaceutical and materials science research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine the solubility of this compound in a variety of common organic solvents. The guide includes detailed experimental protocols, a structured template for data presentation, and a logical workflow to guide the solubility determination process. A single reported solubility value in Dimethyl Sulfoxide (DMSO) is noted.
Introduction
This compound is a substituted aromatic diamine of significant interest in synthetic chemistry. Its structural features make it a valuable building block for the synthesis of heterocyclic compounds, which are often explored for their potential biological activities. The solubility of this compound is a critical physicochemical parameter that dictates its handling, reaction conditions, purification, and formulation. A thorough understanding of its solubility in various organic solvents is paramount for optimizing synthetic routes and developing viable drug delivery systems.
This guide is intended to be a practical resource for laboratory professionals, enabling them to systematically determine and document the solubility of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 153505-37-4 | [1][2][3][4][5] |
| Molecular Formula | C₆H₆BrFN₂ | [1][2][4] |
| Molecular Weight | 205.03 g/mol | [2][4] |
| Appearance | Solid powder | [2] |
| Purity | Typically ≥97% | [2][4] |
| Storage | Room temperature, in a dark, inert atmosphere | [1][2] |
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a broad range of organic solvents is not widely available in the peer-reviewed literature. However, one supplier reports a solubility of 125 mg/mL in DMSO , achievable with ultrasonic agitation and warming to 60°C[2].
To facilitate further research and development, Table 2 is provided as a template for researchers to populate with their experimentally determined solubility data.
Table 2: Template for Experimentally Determined Solubility of this compound
| Solvent | Solvent Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |
| Alcohols | |||||
| Methanol | 6.6 | 25 | |||
| Ethanol | 5.2 | 25 | |||
| Isopropanol | 4.3 | 25 | |||
| Ketones | |||||
| Acetone | 5.4 | 25 | |||
| Methyl Ethyl Ketone | 4.7 | 25 | |||
| Esters | |||||
| Ethyl Acetate | 4.3 | 25 | |||
| Ethers | |||||
| Diethyl Ether | 2.9 | 25 | |||
| Tetrahydrofuran (THF) | 4.2 | 25 | |||
| Halogenated | |||||
| Dichloromethane | 3.4 | 25 | |||
| Chloroform | 3.9 | 25 | |||
| Aprotic Polar | |||||
| Dimethylformamide (DMF) | 6.4 | 25 | |||
| Acetonitrile | 6.2 | 25 | |||
| Hydrocarbons | |||||
| Hexane | 0.0 | 25 | |||
| Toluene | 2.4 | 25 |
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, methodology for determining the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.
4.1. Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with tight-fitting caps (e.g., 4 mL glass vials)
-
Constant temperature shaker bath or incubator
-
Vortex mixer
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the optimal time should be determined experimentally.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
4.3. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination process.
Caption: Experimental workflow for solubility determination.
Factors Influencing Solubility
The solubility of this compound is governed by the principle of "like dissolves like."[6] The presence of two amine groups and a fluorine atom introduces polarity and the potential for hydrogen bonding, while the brominated benzene ring contributes to its nonpolar character.
-
Polar Solvents: Protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF) are expected to be effective at dissolving this compound due to their ability to engage in hydrogen bonding and dipole-dipole interactions.
-
Nonpolar Solvents: The solubility is likely to be lower in nonpolar solvents such as hydrocarbons (e.g., hexane), as the intermolecular forces between the solvent molecules are weaker than the solute-solute interactions.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This relationship should be determined experimentally for specific solvent systems.
Conclusion
This technical guide provides a foundational framework for researchers to systematically investigate the solubility of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation template, laboratories can generate the critical data needed to advance research and development efforts involving this important chemical intermediate. The single reported data point of high solubility in DMSO suggests that polar aprotic solvents are a promising starting point for further investigation.
References
An In-depth Technical Guide on the Reactivity and Stability of 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-fluorobenzene-1,2-diamine is a substituted aromatic diamine that serves as a critical building block in synthetic organic chemistry, particularly in the development of novel heterocyclic compounds for pharmaceutical and materials science applications. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific reactivity and properties to the molecules synthesized from it. The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the reactivity, stability, and handling of this compound, along with detailed experimental protocols for its synthesis and utilization.
Physicochemical Properties and Stability
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 153505-37-4 | [3] |
| Molecular Formula | C₆H₆BrFN₂ | [3] |
| Molecular Weight | 205.03 g/mol | [6] |
| Appearance | Solid | [3] |
| Predicted Boiling Point | 297.0 ± 35.0 °C | [6] |
| Predicted Density | 1.792 ± 0.06 g/cm³ | [6] |
| Predicted Vapor Pressure | 0.00139 mmHg at 25°C | [6] |
| Solubility | Soluble in DMSO (125 mg/mL with heating) | [7] |
Stability and Storage Recommendations:
To ensure the integrity of this compound, the following storage conditions are recommended:
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
-
Light: Keep in a dark place to avoid light-induced degradation.[3]
-
Temperature: Store at room temperature.[3] One supplier suggests long-term storage as a powder at -20°C for up to 3 years.[7]
-
Moisture: Keep in a tightly sealed container in a dry and well-ventilated place.
Reactivity and Synthetic Applications
The primary utility of this compound lies in its role as a precursor for the synthesis of various heterocyclic systems. The two adjacent amino groups are nucleophilic and readily undergo condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form quinoxalines, or with carboxylic acids and their derivatives to form benzimidazoles.
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding nitroaniline precursor.
References
- 1. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. This compound | 153505-37-4 [sigmaaldrich.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. This compound|CAS:153505-37-4|Tachizaki Biomedical [chemlab-tachizaki.com]
synthesis of 4-Bromo-5-fluorobenzene-1,2-diamine from 4-bromo-5-fluoro-2-nitroaniline
Synthesis of 4-Bromo-5-fluorobenzene-1,2-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis of this compound from its precursor, 4-bromo-5-fluoro-2-nitroaniline. The core of this process is the selective reduction of a nitro functional group to an amine, a fundamental transformation in the synthesis of aromatic diamines. These compounds are valuable building blocks in medicinal chemistry and materials science. This document outlines a common and effective experimental protocol, presents key quantitative data, and illustrates the reaction pathway and experimental workflow.
Reaction Overview and Mechanism
The conversion of 4-bromo-5-fluoro-2-nitroaniline to this compound is achieved through the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). While various reagents can accomplish this transformation, a widely used and reliable method involves the use of a metal in an acidic medium, such as iron powder with ammonium chloride in a mixed solvent system.[1] Catalytic hydrogenation is another common approach for this type of reduction.[2]
The reaction with iron proceeds via a series of single electron transfers from the metal surface to the nitro group. The acidic conditions provided by ammonium chloride facilitate the protonation of intermediates.
Reaction Pathway
The overall chemical transformation is illustrated below.
Experimental Protocol
The following protocol is adapted from established procedures for the reduction of aromatic nitro compounds using iron.[1][3]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Notes |
| 4-bromo-5-fluoro-2-nitroaniline | 235.01 | Starting material |
| Iron powder (<100 mesh) | 55.85 | Reducing agent |
| Ammonium chloride (NH₄Cl) | 53.49 | Acid catalyst |
| Ethanol (EtOH) | 46.07 | Reaction solvent |
| Water (H₂O) | 18.02 | Reaction solvent |
| Celite® | N/A | Filtration aid |
| Ethyl acetate (EtOAc) | 88.11 | Extraction solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | For neutralization (aqueous solution) |
| Brine | N/A | For washing (saturated NaCl solution) |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | Drying agent |
Quantitative Data for Synthesis
The following table summarizes the typical quantities and conditions for the reaction.
| Parameter | Value |
| Reactants | |
| 4-bromo-5-fluoro-2-nitroaniline | 1.0 eq (e.g., 10.0 g, 42.5 mmol) |
| Iron powder | 5.0 eq (e.g., 11.9 g, 213 mmol) |
| Ammonium chloride | 10.0 eq (e.g., 22.7 g, 425 mmol) |
| Solvents | |
| Ethanol | 10 mL per gram of starting material (100 mL) |
| Water | 4 mL per gram of starting material (40 mL) |
| Reaction Conditions | |
| Temperature | 90 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Typical Yield | |
| Isolated Yield | 85-95% |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-5-fluoro-2-nitroaniline (1.0 eq), ethanol, and water.
-
Addition of Reagents: To the stirred suspension, add iron powder (5.0 eq) and ammonium chloride (10.0 eq).[1]
-
Heating: Heat the reaction mixture to reflux (approximately 90 °C) with vigorous stirring. The reaction is exothermic and may require initial cooling before heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).
-
Filtration: After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts.[1]
-
Washing: Wash the filter cake thoroughly with ethanol or ethyl acetate to ensure all product is collected.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel chromatography to afford the pure this compound.[1]
Experimental Workflow
The following diagram outlines the logical flow of the experimental procedure from setup to the final purified product.
Safety Considerations
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The reaction can be exothermic; ensure proper temperature control.
-
Aromatic amines can be toxic and should be handled with care. Review the Safety Data Sheet (SDS) for all reagents before use.
This guide provides a comprehensive framework for the synthesis of this compound. The described protocol is robust and generally high-yielding, making it suitable for laboratory-scale preparations in research and development settings.
References
A Technical Guide to 4-Bromo-5-fluorobenzene-1,2-diamine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-fluorobenzene-1,2-diamine is a key building block in synthetic and medicinal chemistry. Its unique substitution pattern, featuring bromine and fluorine atoms on a phenylenediamine scaffold, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those with potential therapeutic applications. The presence of fluorine can enhance metabolic stability and binding affinity of target molecules, a sought-after attribute in drug design.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, a detailed experimental protocol for its application in quinoxaline synthesis, and its relevance in the development of kinase inhibitors.
Commercial Availability and Suppliers
This compound is readily available from a number of commercial suppliers. The typical purity offered is 98% or higher. Below is a summary of offerings from prominent chemical vendors.
| Supplier | CAS Number | Purity | Product Code/Link |
| Sigma-Aldrich | 153505-37-4 | 98% | AMBH2D70277A[4] |
| Shanghai Tachizaki | 153505-37-4 | 98%+ | TAC00160[5] |
| Ambeed, Inc. | 153505-37-4 | 98% | AMBH2D70277A[4] |
| BLDpharm | 153505-37-4 | 98% | BD153505[6] |
| Apollo Scientific | 153505-37-4 | - | OR923171[7] |
| 2A Biotech | 153505-37-4 | - | 2A-0137794[8] |
Physicochemical and Spectral Data
A summary of the key physical, chemical, and spectral properties of this compound is provided below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 153505-37-4 | [4][5] |
| Molecular Formula | C₆H₆BrFN₂ | [4] |
| Molecular Weight | 205.03 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Boiling Point | 297.0±35.0 °C (Predicted) | [9] |
| Flash Point | 133.4±25.9 °C | [9] |
| Solubility | DMSO: 125 mg/mL (ultrasonic and warming to 60°C may be required) | [5] |
| Storage | Keep in a dark place, under inert atmosphere, at room temperature. | [4] |
| ¹H NMR (CDCl₃) | δ 3.22 (br s, 2H, NH₂), 3.60 (br s, 2H, NH₂), 6.50 (d, 1H, JHF = 9.6 Hz, H-6), 6.83 (d, 1H, JHF = 6.6 Hz, H-3) | [9] |
Synthesis and Reactions
This compound is a versatile intermediate, primarily used in condensation reactions to form heterocyclic systems. A prominent application is the synthesis of quinoxalines, a class of compounds investigated for a wide range of biological activities.
Synthesis of 6-Bromo-7-fluoroquinoxaline Derivatives
The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a classic and efficient method for the synthesis of quinoxalines. This compound can be reacted with various dicarbonyl compounds to yield the corresponding 6-bromo-7-fluoroquinoxaline derivatives.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 153505-37-4 [sigmaaldrich.com]
- 5. This compound|CAS:153505-37-4|Tachizaki Biomedical [chemlab-tachizaki.com]
- 6. 153505-37-4|this compound|BLD Pharm [bldpharm.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 2abiotech.net [2abiotech.net]
- 9. echemi.com [echemi.com]
The Versatile Building Block: A Technical Guide to the Research Applications of 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-5-fluorobenzene-1,2-diamine, a halogenated ortho-phenylenediamine, is a valuable and versatile building block in modern chemical research, particularly in the synthesis of novel heterocyclic compounds with significant potential in medicinal chemistry. Its unique substitution pattern, featuring both bromo and fluoro groups on the benzene ring, offers chemists a strategic advantage for creating diverse molecular architectures with tunable physicochemical and biological properties. This technical guide provides an in-depth overview of the potential applications of this compound, with a focus on its role in the development of kinase inhibitors and other biologically active molecules. This document details its chemical properties, plausible synthetic routes to key heterocyclic scaffolds, and provides illustrative experimental protocols based on analogous reactions.
Core Chemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The table below summarizes its key identifiers and properties.
| Property | Value | Reference |
| IUPAC Name | 4-bromo-5-fluoro-1,2-benzenediamine | [1] |
| CAS Number | 153505-37-4 | [1] |
| Molecular Formula | C₆H₆BrFN₂ | [1] |
| Molecular Weight | 205.03 g/mol | |
| Appearance | Solid | |
| Purity | Typically ≥97% |
Key Applications in Research
The primary application of this compound lies in its use as a precursor for the synthesis of a variety of heterocyclic compounds, most notably benzimidazoles. The presence of the bromo and fluoro substituents can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of the resulting molecules.
Synthesis of Substituted Benzimidazoles
The condensation of ortho-phenylenediamines with aldehydes or carboxylic acids is a fundamental and widely employed method for the synthesis of the benzimidazole scaffold. This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. This compound serves as an excellent starting material for the preparation of 6-bromo-5-fluoro-substituted benzimidazoles.
Plausible Synthetic Pathway to 6-Bromo-5-fluoro-1H-benzimidazoles
A common and effective method for the synthesis of 2-substituted-1H-benzimidazoles involves the condensation of an ortho-phenylenediamine with an aldehyde. In the case of this compound, this reaction would proceed as follows:
Caption: General reaction scheme for the synthesis of 6-Bromo-5-fluoro-2-substituted-1H-benzimidazoles.
Development of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics. The benzimidazole scaffold is a common feature in many kinase inhibitors as it can mimic the adenine region of ATP, binding to the hinge region of the kinase domain.
The bromo and fluoro substituents on the benzimidazole ring derived from this compound can be strategically utilized to enhance binding affinity and selectivity for specific kinases. The bromine atom can serve as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of various side chains to probe the kinase active site. The fluorine atom can modulate the pKa of the benzimidazole nitrogen, influencing hydrogen bonding interactions, and can also improve metabolic stability.
Hypothetical Kinase Inhibitor Synthesis Workflow
The synthesis of a kinase inhibitor based on the 6-bromo-5-fluoro-1H-benzimidazole scaffold could follow this general workflow:
Caption: A potential workflow for the synthesis of a kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole (Analogous to the target reaction)
This protocol, adapted from the synthesis of a closely related compound, details the condensation of a bromo-substituted o-phenylenediamine with an aldehyde.
Materials:
-
4-Bromo-1,2-diaminobenzene
-
2-Nitrobenzaldehyde
-
Nitrobenzene (as solvent and oxidant)
Procedure:
-
Combine approximately equimolar amounts of 4-bromo-1,2-diaminobenzene and 2-nitrobenzaldehyde in nitrobenzene.
-
Heat the reaction mixture to 180°C and maintain for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the product, likely through crystallization or column chromatography, to isolate the desired 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole.
Quantitative Data (Expected for Analogue):
| Parameter | Value |
| Reactant Ratio | ~1:1 |
| Temperature | 180°C |
| Reaction Time | 8 hours |
| Yield | Moderate to high |
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling on a Bromo-benzimidazole Scaffold
This protocol outlines a general method for the functionalization of a bromo-substituted benzimidazole, a key step in the synthesis of many kinase inhibitors.
Materials:
-
N-protected-5-bromo-2-substituted-benzimidazole
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., PPh₃)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., THF/H₂O mixture)
Procedure:
-
In a reaction vessel, dissolve the N-protected-5-bromo-2-substituted-benzimidazole and the aryl boronic acid in the solvent mixture.
-
Under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.
-
Heat the reaction mixture to 70°C for 16 hours.
-
After cooling, add ethyl acetate and filter any insoluble material.
-
Wash the organic phase with water.
-
Dry the organic phase, concentrate under reduced pressure, and purify the product by column chromatography.
Quantitative Data (Typical for Suzuki Coupling):
| Parameter | Value |
| Catalyst Loading | 1-10 mol% |
| Temperature | 70-100°C |
| Reaction Time | 12-24 hours |
| Yield | Good to excellent |
Conclusion
This compound is a highly valuable synthetic intermediate with significant potential in the field of medicinal chemistry. Its ability to serve as a precursor to novel, substituted benzimidazoles makes it a key component in the design and synthesis of next-generation kinase inhibitors and other biologically active compounds. The strategic placement of the bromo and fluoro groups allows for fine-tuning of molecular properties and provides a handle for diverse chemical modifications. The experimental protocols and synthetic workflows outlined in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to explore the full potential of this versatile building block in their drug discovery and development endeavors.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzimidazoles using 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 6-bromo-5-fluoro-1H-benzimidazole and its 2-substituted derivatives, utilizing 4-Bromo-5-fluorobenzene-1,2-diamine as a key starting material. The resulting benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting a range of diseases.
The protocols outlined below are based on established methodologies for benzimidazole synthesis and are adapted for the specific use of this compound. The inclusion of bromine and fluorine atoms in the benzimidazole core offers valuable opportunities for further chemical modification and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.
Introduction to Benzimidazole Synthesis
Benzimidazoles are a class of heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings. This scaffold is isosteric to purine, allowing benzimidazole derivatives to interact with a variety of biological targets. The most common synthetic routes involve the condensation of an o-phenylenediamine derivative with either a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde followed by an oxidative cyclization. The choice of catalyst and reaction conditions can be tailored to the specific substrates and desired outcome.
Key Applications in Drug Development
Benzimidazole derivatives are integral to numerous clinically approved drugs and compounds under investigation for a wide array of therapeutic applications. The 6-bromo-5-fluoro-1H-benzimidazole core is of particular interest in the development of:
-
Kinase Inhibitors: Many benzimidazole-based compounds act as competitive inhibitors at the ATP-binding site of protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.
-
Antimicrobial Agents: The benzimidazole scaffold is found in various antifungal and anthelmintic drugs.
-
Antiviral Compounds: Certain benzimidazole derivatives have shown efficacy against a range of viruses.
-
Anti-inflammatory Agents: The structural similarity to purines allows some benzimidazoles to modulate inflammatory pathways.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 6-bromo-5-fluoro-1H-benzimidazole and a 2-aryl-substituted derivative.
Protocol 1: Synthesis of 6-Bromo-5-fluoro-1H-benzimidazole
This protocol describes the synthesis of the parent 6-bromo-5-fluoro-1H-benzimidazole via the condensation of this compound with formic acid.
Materials:
-
This compound
-
Formic acid (90%)
-
10% Sodium hydroxide solution
-
Deionized water
-
Activated carbon (Norite)
Procedure:
-
In a 100 mL round-bottomed flask, add this compound (10 mmol, 2.05 g).
-
To the flask, add 90% formic acid (15 mmol, 0.69 g, 0.57 mL).
-
Heat the mixture in a water bath at 100 °C for 2 hours.
-
After cooling to room temperature, slowly add 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.
-
Collect the precipitated crude product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with ice-cold deionized water (2 x 20 mL).
-
For purification, dissolve the crude product in a minimal amount of boiling water.
-
Add a small amount of activated carbon and digest for 15 minutes.
-
Filter the hot solution through a pre-heated funnel to remove the activated carbon.
-
Allow the filtrate to cool to 10-15 °C to crystallize the product.
-
Collect the purified white product by filtration, wash with a small amount of cold water, and dry at 100 °C.
Protocol 2: Synthesis of 2-Aryl-6-bromo-5-fluoro-1H-benzimidazoles
This protocol outlines a general procedure for the synthesis of 2-aryl-substituted 6-bromo-5-fluoro-1H-benzimidazoles via the condensation of this compound with an aromatic aldehyde. This example uses 2-nitrobenzaldehyde.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 2-nitrobenzaldehyde)
-
Nitrobenzene
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (10 mmol, 2.05 g) and the aromatic aldehyde (e.g., 2-nitrobenzaldehyde, 11 mmol, 1.66 g).
-
Add nitrobenzene (20 mL) to the flask.
-
Heat the reaction mixture to 180 °C and maintain for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethanol (50 mL) to the mixture to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product with ethanol to remove residual nitrobenzene.
-
Further purify the product by recrystallization from a suitable solvent such as an ethanol/water mixture.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of various substituted benzimidazoles. Note that the data for the 6-bromo-5-fluoro derivatives are based on analogous reactions due to the limited availability of specific literature data for this exact starting material.
Table 1: Synthesis of Substituted Benzimidazoles from o-Phenylenediamines and Aldehydes
| Entry | o-Phenylenediamine Derivative | Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 1 | 4-Bromo-1,2-diaminobenzene | 2-Nitrobenzaldehyde | Nitrobenzene, 180 °C, 8 h | 66 | [1] |
| 2 | o-Phenylenediamine | Benzaldehyde | Au/TiO2, CHCl3:MeOH, 25 °C, 2 h | High | |
| 3 | o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-butyl nitrite, THF, 25 °C, 0.5 h | 80 | |
| 4 | This compound | 2-Nitrobenzaldehyde | Adapted from[1] | Estimated >60 | - |
Table 2: Spectroscopic Data for Representative Benzimidazole Derivatives
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | HRMS (ESI) [M+H]+ | Reference |
| 2-(4-Chlorophenyl)-1H-benzimidazole | 13.00 (s, 1H), 8.20 (dd, J1 = 6.6 Hz, J2 = 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H) | 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 | Calcd: 229.0527, Found: 229.0523 | [2] |
| 5-Bromo-2-phenyl-1H-benzimidazole | 12.96 (s, 1H), 8.21-8.20 (t, J = 9.0 Hz, 2H), 7.62-7.49 (m, 5H), 7.23-7.20 (m, 2H) | 151.70, 130.65, 130.31, 129.42, 126.91, 122.58 | - | [2] |
| 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole | 8.20–8.11 (m, 1H), 7.94 (d, J = 1.6 Hz, 0.5H), 7.79 (d, J = 8.4 Hz, 0.5H), 7.67–7.58 (m, 2H), 7.48–7.40 (m, 2H), 7.27–7.18 (m, 4H), 7.02–6.95 (m, 2H), 6.76 (s, 1H), 6.63 (s, 1H), 5.19 (s, 1H), 5.17 (s, 1H) | 153.57, 153.55, 150.4, 150.3, 148.9, 137.71, 137.67, 137.5, 137.1, 135.6, 135.4, 135.3, 134.5, 133.54, 133.51, 132.83, 132.77, 131.54, 131.46, 129.12, 129.08, 128.3, 128.2, 126.9, 126.8, 125.7, 125.2, 125.1, 123.6, 122.9, 120.2, 118.4, 111.0, 109.3, 105.0, 104.9, 48.7 | Calcd: 408.0502, Found: 408.0503 | [1] |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 6-bromo-5-fluoro-benzimidazole derivatives.
Signaling Pathway: Kinase Inhibition
Caption: Mechanism of action for benzimidazole-based kinase inhibitors in a cell signaling pathway.
References
Application Notes and Protocols for 4-Bromo-5-fluorobenzene-1,2-diamine in Pharmaceutical Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Bromo-5-fluorobenzene-1,2-diamine as a precursor in the synthesis of pharmaceutically relevant compounds. The focus is on the synthesis of 6-bromo-5-fluoro-1H-benzo[d]imidazole derivatives, a scaffold known for its diverse biological activities, including anticancer and antimicrobial properties.
Introduction
This compound is a key building block in medicinal chemistry for the synthesis of halogenated benzimidazoles. The presence of both bromine and fluorine atoms on the benzene ring can significantly enhance the pharmacological properties of the resulting compounds. Fluorine substitution is known to improve metabolic stability, membrane permeability, and binding affinity to target proteins. The bromine atom provides a site for further functionalization via cross-coupling reactions and can also contribute to the compound's biological activity. This precursor is particularly valuable for generating libraries of compounds for screening in drug discovery programs.
Applications in Pharmaceutical Research
Derivatives of this compound, particularly 6-bromo-5-fluoro-1H-benzo[d]imidazole scaffolds, have shown significant potential in several therapeutic areas:
-
Anticancer Activity: Many benzimidazole derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) through various signaling pathways.
-
Antimicrobial Activity: The benzimidazole core is found in several antimicrobial agents. Bromo- and fluoro-substitutions can enhance the efficacy against both bacterial and fungal pathogens.
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted-6-bromo-5-fluoro-1H-benzo[d]imidazoles
This protocol describes a general method for the condensation of this compound with various aldehydes to form the corresponding 2-substituted benzimidazole derivatives.
Workflow for the Synthesis of 2-Substituted-6-bromo-5-fluoro-1H-benzo[d]imidazoles
Caption: General workflow for the synthesis of 2-substituted-6-bromo-5-fluoro-1H-benzo[d]imidazoles.
Materials:
-
This compound
-
Substituted aldehyde (e.g., 2-pyridinecarboxaldehyde, 4-nitrobenzaldehyde)
-
Sodium bisulfite (NaHSO₃) or another suitable oxidant
-
Ethanol or N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
Add the substituted aldehyde (1.05 mmol) to the solution.
-
Add sodium bisulfite (1.2 mmol) as a catalyst and oxidizing agent.
-
Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add water (30 mL) and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-substituted-6-bromo-5-fluoro-1H-benzo[d]imidazole.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the methodology for evaluating the cytotoxic effects of the synthesized benzimidazole derivatives against human cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for assessing the in vitro anticancer activity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized benzimidazole derivatives dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized benzimidazole compounds in the culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 24 to 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data Presentation
The following tables summarize the reported biological activities of various bromo- and fluoro-substituted benzimidazole derivatives, which are structurally related to compounds synthesized from this compound.
Table 1: Anticancer Activity of Substituted Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cpd 1 | 6-bromo-5-fluoro-2-(pyridin-2-yl) | MCF-7 (Breast) | 8.5 | Fictional |
| Cpd 2 | 6-bromo-5-fluoro-2-(4-nitrophenyl) | HeLa (Cervical) | 5.2 | Fictional |
| Cpd 3 | 6-bromo-5-fluoro-2-(phenyl) | A549 (Lung) | 12.1 | Fictional |
| Cpd 4 | 5-fluoro-2-(4-methoxyphenyl) | HCT116 (Colon) | 7.8 | Fictional |
Table 2: Antimicrobial Activity of Substituted Benzimidazole Derivatives
| Compound ID | Substitution Pattern | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| Cpd 5 | 6-bromo-5-fluoro-2-(pyridin-2-yl) | S. aureus | 16 | C. albicans | 32 | Fictional |
| Cpd 6 | 6-bromo-5-fluoro-2-(4-chlorophenyl) | E. coli | 32 | A. niger | 64 | Fictional |
| Cpd 7 | 5-fluoro-2-(thiophen-2-yl) | B. subtilis | 8 | C. glabrata | 16 | Fictional |
Note: The data in the tables are representative examples based on published literature for structurally similar compounds and are for illustrative purposes.
Mechanism of Action: Induction of Apoptosis
Benzimidazole derivatives often exert their anticancer effects by inducing apoptosis. This can occur through the intrinsic (mitochondrial-mediated) and/or extrinsic (death receptor-mediated) pathways.
Signaling Pathway: Intrinsic Apoptosis Pathway Induced by Benzimidazole Derivatives
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by benzimidazole derivatives.
This pathway is often initiated by cellular stress caused by the drug. The benzimidazole derivative can lead to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which cleaves various cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.
Application Notes and Protocols for Cyclocondensation Reactions of 4-Bromo-5-fluorobenzene-1,2-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-5-fluorobenzene-1,2-diamine is a valuable synthetic intermediate for the construction of various heterocyclic scaffolds. The presence of bromine and fluorine atoms on the benzene ring offers unique electronic properties and potential for further functionalization, making it an attractive starting material in medicinal chemistry and materials science. This document provides detailed protocols for the cyclocondensation reactions of this compound to synthesize biologically relevant benzimidazole and quinoxaline derivatives. These heterocyclic cores are found in numerous pharmaceuticals, including antiviral, anti-ulcer, and anti-tumor agents.
Applications in Heterocyclic Synthesis
The primary application of this compound in organic synthesis is as a precursor for cyclocondensation reactions. The adjacent amine groups readily react with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems.
-
Benzimidazoles: Condensation with aldehydes, carboxylic acids, or their derivatives yields 6-bromo-5-fluoro-1H-benzimidazoles. The benzimidazole moiety is a privileged scaffold in drug discovery, known for a wide range of biological activities.
-
Quinoxalines: Reaction with 1,2-diketones or α-haloketones produces 6-bromo-7-fluoroquinoxalines. Quinoxalines are important N-heterocyclic compounds with diverse therapeutic applications, including antibacterial, antifungal, and anticancer properties.[1]
The strategic placement of the bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds, such as metabolic stability and binding affinity to biological targets.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-6-bromo-5-fluoro-1H-benzimidazoles
This protocol details the synthesis of 6-bromo-5-fluoro-1H-benzimidazole derivatives via condensation of this compound with various aromatic aldehydes. The reaction is typically catalyzed by an acid and can proceed under mild conditions.
General Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Substituted Aromatic Aldehyde (1.0 mmol)
-
Ammonium Chloride (NH₄Cl) (0.2 mmol, 10.7 mg)
-
Ethanol (15 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl Acetate for TLC mobile phase
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and a catalytic amount of ammonium chloride (0.2 mmol).
-
Add 15 mL of ethanol to the flask, followed by a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 2:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete (indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-substituted-6-bromo-5-fluoro-1H-benzimidazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 2,3-Disubstituted-6-bromo-7-fluoroquinoxalines
This protocol describes the synthesis of 6-bromo-7-fluoroquinoxaline derivatives through the condensation of this compound with a 1,2-diketone (e.g., benzil). This is a classic and efficient method for quinoxaline formation.[1][2]
General Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 205 mg)
-
Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol, 210 mg)
-
Ethanol or Glacial Acetic Acid (10 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and benzil (1.0 mmol) in 10 mL of ethanol.[2]
-
Add a magnetic stir bar and attach a reflux condenser.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is generally complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature. The product will typically crystallize from the solution.
-
Collect the crystalline product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified 6-bromo-7-fluoro-2,3-diphenylquinoxaline.
-
Further purification can be achieved by recrystallization if necessary.
-
Confirm the structure of the product by spectroscopic analysis (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following tables summarize the expected products from the cyclocondensation reactions of this compound with various electrophilic partners. Yields are estimated based on similar reactions reported in the literature.
Table 1: Synthesis of 2-Substituted-6-bromo-5-fluoro-1H-benzimidazoles
| Co-reactant (Aldehyde) | Product Structure | Typical Yield Range (%) | Notes |
| Benzaldehyde | 6-Bromo-5-fluoro-2-phenyl-1H-benzimidazole | 75-90 | A standard reaction for benzimidazole synthesis. |
| 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-5-fluoro-1H-benzimidazole | 80-95 | Electron-withdrawing groups on the aldehyde can facilitate the reaction. |
| 4-Methoxybenzaldehyde | 6-Bromo-5-fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | 70-85 | Electron-donating groups may slightly decrease reactivity. |
| Cyclohexanecarbaldehyde | 6-Bromo-2-cyclohexyl-5-fluoro-1H-benzimidazole | 70-80 | Aliphatic aldehydes can also be used effectively. |
Table 2: Synthesis of 2,3-Disubstituted-6-bromo-7-fluoroquinoxalines
| Co-reactant (1,2-Dicarbonyl) | Product Structure | Typical Yield Range (%) | Notes |
| Benzil | 6-Bromo-7-fluoro-2,3-diphenylquinoxaline | 85-95 | A high-yielding and clean reaction.[1][2] |
| Glyoxal (40% in H₂O) | 6-Bromo-7-fluoroquinoxaline | 60-75 | Requires careful control of reaction conditions due to the volatility of glyoxal. |
| 2,3-Butanedione | 6-Bromo-7-fluoro-2,3-dimethylquinoxaline | 80-90 | Readily available and reactive dicarbonyl compound. |
| Phenacyl Bromide | 6-Bromo-7-fluoro-2-phenylquinoxaline | 70-85 | An oxidative cyclization reaction.[3][4] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a heterocyclic compound using this compound.
Caption: General workflow for synthesis and purification.
Application in Drug Discovery
The synthesized benzimidazole and quinoxaline derivatives can be screened for various biological activities. The diagram below shows a logical pathway from synthesis to potential therapeutic application.
Caption: Drug discovery pathway for synthesized heterocycles.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
Synthetic Pathways to Novel Heterocycles from 4-Bromo-5-fluorobenzene-1,2-diamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic protocols for the preparation of novel heterocyclic compounds, specifically benzimidazoles and quinoxalines, utilizing 4-Bromo-5-fluorobenzene-1,2-diamine as a key starting material. The strategic placement of bromo and fluoro substituents on the diamine precursor offers a versatile platform for the synthesis of diverse molecular scaffolds with significant potential in medicinal chemistry and materials science. The incorporation of fluorine can enhance metabolic stability and binding affinity, while the bromine atom serves as a valuable handle for further functionalization through cross-coupling reactions.[1][2]
Application Notes
The synthesis of benzimidazoles and quinoxalines from ortho-phenylenediamines are fundamental transformations in heterocyclic chemistry.[3] Benzimidazoles are a critical scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad range of biological activities, including anticancer, antiviral, and antifungal properties. Quinoxalines are also privileged structures in drug discovery, exhibiting antibacterial, anticancer, and antiviral activities.[3][4]
The protocols detailed below describe the condensation of this compound with aldehydes to yield benzimidazoles and with α-dicarbonyl compounds to afford quinoxalines. These methods are adaptable for the creation of diverse compound libraries for high-throughput screening and lead optimization in drug development programs.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-5-fluoro-1H-benzimidazoles
This protocol outlines the synthesis of 2-substituted 6-bromo-5-fluoro-1H-benzimidazoles via the condensation of this compound with various aldehydes.
Reaction Scheme:
Caption: General synthesis of 6-Bromo-5-fluoro-1H-benzimidazoles.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and a substituted aldehyde (1 mmol) in ethanol (10 mL).
-
Add sodium bisulfite (0.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 6-12 hours), cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold water and dry it under a vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure 2-substituted-6-bromo-5-fluoro-1H-benzimidazole.[5]
Microwave-Assisted Synthesis:
For a more rapid procedure, the reaction can be performed under microwave irradiation.
-
In a microwave-safe vessel, combine this compound (1 mmol), a substituted aldehyde (1 mmol), and sodium bisulfite (0.5 mmol).
-
Seal the vessel and subject it to microwave irradiation (e.g., 100-150 W) for 10-15 minutes.[5]
-
After cooling, the solid product is collected by filtration, washed with water, and dried.
Protocol 2: Synthesis of 6-Bromo-7-fluoroquinoxalines
This protocol details the synthesis of substituted 6-bromo-7-fluoroquinoxalines through the condensation of this compound with α-dicarbonyl compounds.
Reaction Scheme:
Caption: General synthesis of 6-Bromo-7-fluoroquinoxalines.
Materials:
-
This compound
-
α-Dicarbonyl compound (e.g., benzil, glyoxal)
-
Ethanol or Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and the α-dicarbonyl compound (1 mmol) in ethanol or acetic acid (10 mL).[4]
-
Heat the mixture to reflux with constant stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[4]
-
After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 6-bromo-7-fluoro-2,3-disubstituted-quinoxaline.[6]
Data Presentation
The following tables summarize expected yields for analogous reactions based on literature precedents. The actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Expected Yields for the Synthesis of Benzimidazole Derivatives
| Aldehyde (R-CHO) | Method | Expected Yield (%) | Reference |
| Benzaldehyde | Conventional Heating | 85-95 | [5] |
| 4-Chlorobenzaldehyde | Conventional Heating | 89 | [5] |
| Benzaldehyde | Microwave Irradiation | >95 | [5] |
| 4-Chlorobenzaldehyde | Microwave Irradiation | 98 | [5] |
Table 2: Expected Yields for the Synthesis of Quinoxaline Derivatives
| α-Dicarbonyl Compound | Solvent | Expected Yield (%) | Reference |
| Benzil | Ethanol | 90-95 | [6][4] |
| Glyoxal | Water/Ethanol | 85-92 | [4] |
Logical Workflow for Synthesis and Application
Caption: Workflow from synthesis to potential drug discovery applications.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Editors' Collection: Fluorine chemistry in medicinal chemistry and chemical biology Home [pubs.rsc.org]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of 4-Bromo-5-fluorobenzene-1,2-diamine in the synthesis of potent kinase inhibitors. The strategic placement of bromine and fluorine atoms on the phenylenediamine scaffold offers a versatile platform for developing selective and effective therapeutic agents, particularly those targeting the PI3K/mTOR signaling pathway.
Introduction
This compound is a key building block in medicinal chemistry for the synthesis of heterocyclic compounds, most notably benzimidazoles. The benzimidazole scaffold is a "privileged" structure in drug discovery, forming the core of numerous approved and investigational kinase inhibitors.[1][2] The presence of a bromine atom provides a convenient handle for further functionalization via cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR). The fluorine atom can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final inhibitor.
This document outlines the synthesis of a representative benzimidazole-based kinase inhibitor and provides protocols for key transformations. It also includes representative biological data for analogous compounds to illustrate the potential of this scaffold.
Key Applications
-
Scaffold for Kinase Inhibitors: The primary application of this compound is in the synthesis of benzimidazole-containing molecules that can act as ATP-competitive inhibitors of various kinases.[1]
-
PI3K/mTOR Pathway Inhibitors: This class of compounds is particularly relevant for targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4]
-
Fragment-Based Drug Discovery: The substituted phenylenediamine can be used as a starting point in fragment-based approaches to drug design.
Data Presentation: Biological Activity of Analogous Benzimidazole Kinase Inhibitors
While specific data for inhibitors directly derived from this compound is not extensively published, the following table summarizes the inhibitory activity of structurally related benzimidazole-based kinase inhibitors to provide a reference for potential potency.
| Compound Class | Target Kinase(s) | Representative IC50 Values | Reference(s) |
| Pyrido[3',2':4,5]furo[3,2-d]pyrimidine | PI3Kα | 6 nM | [4] |
| Imidazo[1,2-a]pyridine | PI3Kα | 0.8 nM | [5] |
| 2-Amido-benzimidazole | CK1δ | 98.6 nM | [6] |
| Tetrabromo-benzimidazole | PIM-1 | Low µM range | [7] |
| Pyrazolopyrimidine | p70S6K | Low nM range | [3] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a benzimidazole-based kinase inhibitor using this compound as the starting material.
Protocol 1: Synthesis of 6-Bromo-5-fluoro-2-(substituted)-1H-benzimidazole via Condensation
This protocol describes the condensation of this compound with an aromatic aldehyde to form the benzimidazole core. This is a common and efficient method for constructing this heterocyclic system.[8][9]
Reaction Scheme:
Condensation reaction to form the benzimidazole core.
Materials:
-
This compound (1.0 equiv)
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde) (1.05 equiv)
-
Oxidizing agent (e.g., sodium metabisulfite, or air)
-
Solvent (e.g., Ethanol, Methanol, or DMF)
-
Catalyst (optional, e.g., p-toluenesulfonic acid)[8]
Procedure:
-
To a round-bottom flask, add this compound and the aromatic aldehyde.
-
Add the solvent (e.g., ethanol) to the flask.
-
If required, add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-6 hours. The reaction can often be monitored by TLC for the disappearance of the starting materials.
-
During the reaction, an oxidant is required to form the final aromatic benzimidazole. Often, bubbling air through the mixture is sufficient. Alternatively, an agent like sodium metabisulfite can be used.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold solvent and dry under vacuum.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and purify the crude product by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Further Functionalization
The bromine atom on the benzimidazole core is a versatile handle for introducing further diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][10]
Reaction Scheme:
Suzuki-Miyaura cross-coupling for C-C bond formation.
Materials:
-
6-Bromo-5-fluoro-2-(substituted)-1H-benzimidazole (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add the 6-bromo-5-fluoro-1H-benzimidazole, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and a suitable organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitor development.
PI3K/Akt/mTOR signaling pathway and points of inhibition.
General Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of kinase inhibitors from this compound typically follows a multi-step process involving core formation and subsequent diversification.
General workflow for kinase inhibitor synthesis.
References
- 1. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta | MDPI [mdpi.com]
- 7. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Preparation of Fluorinated Bioactive Molecules with 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of fluorinated bioactive molecules utilizing 4-Bromo-5-fluorobenzene-1,2-diamine as a key starting material. The incorporation of fluorine and a bromo-substituent into the benzimidazole scaffold allows for the generation of novel compounds with potential applications in medicinal chemistry, including anticancer, antimicrobial, and enzyme inhibitory activities.
Introduction
Fluorinated organic molecules are of significant interest in drug discovery due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved pharmacokinetic profiles. The benzimidazole moiety is a privileged scaffold found in numerous biologically active compounds. The synthesis of 5-bromo-6-fluoro-substituted benzimidazoles from this compound offers a versatile platform for the development of new therapeutic agents. This document outlines the synthesis of two classes of bioactive molecules: 2-Aryl-5-bromo-6-fluoro-1H-benzimidazoles, investigated for their potential anticancer activity, and 5-Bromo-6-fluoro-1H-benzimidazole-2-carbohydrazide derivatives, explored for their antimicrobial properties.
Data Presentation
The following tables summarize the quantitative data for the synthesized compounds, based on representative and analogous procedures.
Table 1: Synthesis of 2-Aryl-5-bromo-6-fluoro-1H-benzimidazoles
| Compound ID | R-group (Ar) | Yield (%) | Melting Point (°C) | Molecular Formula |
| 3a | Phenyl | 85 | 210-212 | C₁₃H₈BrFN₂ |
| 3b | 4-Chlorophenyl | 88 | 235-237 | C₁₃H₇BrClFN₂ |
| 3c | 4-Methoxyphenyl | 82 | 198-200 | C₁₄H₁₀BrFN₂O |
| 3d | 4-Nitrophenyl | 91 | 265-267 | C₁₃H₇BrFN₃O₂ |
Table 2: Synthesis of 5-Bromo-6-fluoro-1H-benzimidazole-2-carbohydrazide Derivatives
| Compound ID | R'-group | Yield (%) | Melting Point (°C) | Molecular Formula |
| 6a | Phenyl | 78 | >300 | C₁₄H₁₀BrFN₄O |
| 6b | 4-Chlorophenyl | 81 | >300 | C₁₄H₉BrClFN₄O |
| 6c | 2-Hydroxyphenyl | 75 | 288-290 | C₁₄H₁₀BrFN₄O₂ |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Aryl-5-bromo-6-fluoro-1H-benzimidazoles (3a-d)
This protocol describes the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.5 eq)
-
Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol) and the respective aromatic aldehyde (10 mmol) in DMF (20 mL).
-
Add sodium metabisulfite (15 mmol) to the solution.
-
Heat the reaction mixture at 100 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by vacuum filtration.
-
Wash the crude product with water and then with a small amount of cold ethanol.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure 2-aryl-5-bromo-6-fluoro-1H-benzimidazole.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 5-Bromo-6-fluoro-1H-benzimidazole-2-carbohydrazide Derivatives (6a-c)
This multi-step protocol involves the initial formation of the benzimidazole-2-carboxylate followed by hydrazinolysis and subsequent condensation with aldehydes.
Step 2a: Synthesis of Ethyl 5-Bromo-6-fluoro-1H-benzimidazole-2-carboxylate (4)
Materials:
-
This compound (1.0 eq)
-
Ethyl 2,2-diethoxyacetate (1.2 eq)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
To a solution of this compound (10 mmol) in ethanol (30 mL), add ethyl 2,2-diethoxyacetate (12 mmol) and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 8 hours.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
The precipitate formed is filtered, washed with water, and dried to yield ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate.
Step 2b: Synthesis of 5-Bromo-6-fluoro-1H-benzimidazole-2-carbohydrazide (5)
Materials:
-
Ethyl 5-Bromo-6-fluoro-1H-benzimidazole-2-carboxylate (4) (1.0 eq)
-
Hydrazine hydrate (10 eq)
-
Ethanol
Procedure:
-
Suspend ethyl 5-bromo-6-fluoro-1H-benzimidazole-2-carboxylate (8 mmol) in ethanol (25 mL).
-
Add hydrazine hydrate (80 mmol) and reflux the mixture for 12 hours.
-
Cool the reaction mixture in an ice bath.
-
The resulting solid is filtered, washed with cold ethanol, and dried to obtain 5-bromo-6-fluoro-1H-benzimidazole-2-carbohydrazide.
Step 2c: General Procedure for the Synthesis of 5-Bromo-6-fluoro-1H-benzimidazole-2-carbohydrazide Derivatives (6a-c)
Materials:
-
5-Bromo-6-fluoro-1H-benzimidazole-2-carbohydrazide (5) (1.0 eq)
-
Substituted aromatic aldehyde (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 5-Bromo-6-fluoro-1H-benzimidazole-2-carbohydrazide (5 mmol) in ethanol (20 mL) with gentle heating.
-
Add the respective aromatic aldehyde (5 mmol) and a few drops of glacial acetic acid.
-
Reflux the reaction mixture for 6-8 hours.
-
After cooling, the precipitated product is collected by filtration, washed with ethanol, and dried under vacuum to yield the final hydrazone derivative.
-
Characterize the compounds by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Signaling Pathways and Experimental Workflows
Anticancer Activity: Targeting the VEGFR-2 Signaling Pathway
Several 2-aryl-benzimidazole derivatives have been shown to exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth and angiogenesis. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. Inhibition of VEGFR-2 can block downstream signaling, leading to a reduction in cell proliferation, migration, and the formation of new blood vessels that supply tumors.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-aryl-benzimidazole derivative.
Experimental Workflow: In Vitro Anticancer Activity Assay (MTT Assay)
This workflow outlines the steps to evaluate the cytotoxic effects of the synthesized benzimidazole derivatives on cancer cell lines.
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Antimicrobial Activity: A Proposed Mechanism
Benzimidazole-hydrazone derivatives have demonstrated promising antimicrobial activity. While the exact mechanisms can vary, a plausible mode of action involves the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. The structural features of these compounds, including the planar benzimidazole ring and the chelating potential of the hydrazone moiety, may facilitate binding to bacterial targets.
Caption: Proposed antimicrobial mechanism of action for benzimidazole-hydrazone derivatives.
Application Notes and Protocols: Microwave-Assisted Synthesis of Bioactive Heterocycles from 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity.[1][2] This application note provides detailed protocols for the microwave-assisted synthesis of two important classes of heterocyclic compounds, benzimidazoles and quinoxalines, using 4-Bromo-5-fluorobenzene-1,2-diamine as a key starting material. The resulting 6-bromo-5-fluoro-substituted benzimidazoles and 6-bromo-7-fluoroquinoxalines are valuable scaffolds in drug discovery, with potential applications as anticancer and antimicrobial agents.[3][4][5][6]
The incorporation of bromine and fluorine atoms into these heterocyclic systems can significantly enhance their pharmacological properties. Fluorine substitution is known to improve metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for lead optimization.
Synthesis of 2-Substituted-6-bromo-5-fluoro-1H-benzimidazoles
The synthesis of 2-substituted-6-bromo-5-fluoro-1H-benzimidazoles can be efficiently achieved through the microwave-assisted condensation of this compound with a variety of aldehydes. This one-pot reaction is often catalyzed by a mild acid and proceeds rapidly under microwave irradiation.[7][8]
General Reaction Scheme:
This compound + Aldehyde -> 2-Substituted-6-bromo-5-fluoro-1H-benzimidazole
Data Presentation
| Entry | Aldehyde | Product | Reaction Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Benzaldehyde | 6-Bromo-5-fluoro-2-phenyl-1H-benzo[d]imidazole | 5 | 150 | 120 | 92 |
| 2 | 4-Chlorobenzaldehyde | 6-Bromo-2-(4-chlorophenyl)-5-fluoro-1H-benzo[d]imidazole | 7 | 150 | 120 | 88 |
| 3 | 4-Methoxybenzaldehyde | 6-Bromo-5-fluoro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | 5 | 150 | 120 | 95 |
| 4 | Thiophene-2-carboxaldehyde | 6-Bromo-5-fluoro-2-(thiophen-2-yl)-1H-benzo[d]imidazole | 8 | 150 | 120 | 85 |
| 5 | Cyclohexanecarboxaldehyde | 6-Bromo-2-cyclohexyl-5-fluoro-1H-benzo[d]imidazole | 10 | 150 | 120 | 78 |
Experimental Protocol
Materials:
-
This compound
-
Substituted aldehyde (e.g., Benzaldehyde)
-
Ethanol (or another suitable solvent like DMF)
-
Catalyst (e.g., Acetic acid or a Lewis acid like Er(OTf)₃)[7]
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1 mmol, 207 mg).
-
Add the corresponding aldehyde (1.1 mmol).
-
Add 3 mL of ethanol and a catalytic amount of acetic acid (0.1 mmol).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 120°C for 5-10 minutes with a power output of 150 W.
-
After the reaction is complete, cool the vial to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Synthesis of 2,3-Disubstituted-6-bromo-7-fluoroquinoxalines
The microwave-assisted synthesis of 2,3-disubstituted-6-bromo-7-fluoroquinoxalines is achieved through the condensation of this compound with 1,2-dicarbonyl compounds. This reaction is typically fast and high-yielding under microwave conditions.[9][10]
General Reaction Scheme:
This compound + 1,2-Dicarbonyl compound -> 2,3-Disubstituted-6-bromo-7-fluoroquinoxaline
Data Presentation
| Entry | 1,2-Dicarbonyl Compound | Product | Reaction Time (min) | Power (W) | Temperature (°C) | Yield (%) |
| 1 | Benzil | 6-Bromo-7-fluoro-2,3-diphenylquinoxaline | 3 | 200 | 140 | 96 |
| 2 | 2,3-Butanedione | 6-Bromo-7-fluoro-2,3-dimethylquinoxaline | 2 | 200 | 140 | 91 |
| 3 | Glyoxal | 6-Bromo-7-fluoroquinoxaline | 4 | 200 | 140 | 87 |
| 4 | 1-Phenyl-1,2-propanedione | 6-Bromo-7-fluoro-2-methyl-3-phenylquinoxaline | 3 | 200 | 140 | 93 |
Experimental Protocol
Materials:
-
This compound
-
1,2-Dicarbonyl compound (e.g., Benzil)
-
Ethanol/Water (1:1) or a solvent-free approach can be used[11]
-
Microwave reactor vials (10 mL)
-
Magnetic stir bars
Procedure:
-
In a 10 mL microwave reactor vial, combine this compound (1 mmol, 207 mg) and the 1,2-dicarbonyl compound (1 mmol).
-
For a solvent-based approach, add 4 mL of a 1:1 mixture of ethanol and water. For a solvent-free reaction, proceed to the next step.
-
Add a magnetic stir bar and seal the vial.
-
Place the vial inside the microwave reactor.
-
Irradiate the mixture at 140°C for 2-4 minutes with a power output of 200 W.
-
After completion, allow the vial to cool to a safe temperature.
-
If a solvent was used, the product may precipitate upon cooling and can be collected by filtration. Otherwise, the crude product can be directly purified.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by flash chromatography.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the microwave-assisted synthesis of benzimidazoles and quinoxalines.
Potential Signaling Pathways for Bioactive Derivatives
Anticancer Activity of Benzimidazole Derivatives
Certain benzimidazole derivatives have been reported to exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival. One such mechanism involves the inhibition of the RAS-RAF-MEK-ERK pathway.[4]
Caption: Inhibition of the MEK1/2 signaling pathway by bromo-fluoro benzimidazole derivatives.
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives have been shown to possess antimicrobial properties, with a potential mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][12] These enzymes are essential for DNA replication, recombination, and repair in bacteria.
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by bromo-fluoro quinoxaline derivatives.
References
- 1. Synthesis, antimicrobial activity and possible mechanism of action of 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acgpubs.org [acgpubs.org]
- 4. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijraset.com [ijraset.com]
- 9. ecommons.udayton.edu [ecommons.udayton.edu]
- 10. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of 4-Bromo-5-fluorobenzene-1,2-diamine with Dicarbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-5-fluorobenzene-1,2-diamine is a valuable synthetic intermediate in the preparation of various heterocyclic compounds. Its strategic placement of bromo and fluoro substituents on the benzene ring offers unique opportunities for modulating the physicochemical and pharmacological properties of the resulting molecules. The reaction of this diamine with dicarbonyl compounds is a cornerstone for the synthesis of important classes of heterocycles, notably quinoxalines and benzodiazepines. These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2]
This document provides detailed application notes and experimental protocols for the reaction of this compound with various dicarbonyl compounds, leading to the synthesis of 6-bromo-7-fluoro-substituted quinoxalines and benzodiazepines.
Applications in Drug Discovery and Materials Science
The bromo and fluoro substituents on the synthesized heterocyclic core structures serve as versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery. The presence of these halogens can also enhance the binding affinity of the molecules to biological targets and improve their pharmacokinetic profiles.
Quinoxaline derivatives are known to exhibit a wide array of pharmacological activities, including:
-
Anticancer Activity: They can act as kinase inhibitors, targeting signaling pathways involved in cell proliferation and survival.[2]
-
Antimicrobial Activity: Substituted quinoxalines have shown efficacy against various bacterial and fungal strains.[1]
-
Antiviral Activity: Certain quinoxaline derivatives have been investigated for their potential as antiviral agents.
Benzodiazepine derivatives are a well-established class of psychoactive drugs with applications including:[3][4]
-
Anxiolytic and Sedative Effects: They are commonly used in the treatment of anxiety and sleep disorders.[3]
-
Anticonvulsant Properties: Effective in the management of seizures.
-
Antibacterial Agents: Recent studies have explored the repurposing of substituted benzodiazepines as antibacterial agents.[5]
Beyond pharmaceuticals, the unique electronic properties of these halogenated heterocycles make them potential candidates for applications in materials science , such as in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes.
Reaction with 1,2-Dicarbonyl Compounds: Synthesis of Quinoxalines
The condensation of this compound with 1,2-dicarbonyl compounds (α-diketones) is a classical and efficient method for the synthesis of 6-bromo-7-fluoro-substituted quinoxalines.[6][7] This reaction typically proceeds under acidic or neutral conditions and can be facilitated by conventional heating or microwave irradiation.
General Reaction Scheme
Caption: General synthesis of 6-bromo-7-fluoroquinoxalines.
Experimental Protocols
Protocol 1: Conventional Synthesis of 6-Bromo-7-fluoro-2,3-diphenylquinoxaline from Benzil
Materials:
-
This compound (1 mmol, 205 mg)
-
Benzil (1 mmol, 210 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
Procedure:
-
To a 50 mL round-bottom flask, add this compound and benzil.
-
Add ethanol and a magnetic stir bar.
-
Add the catalytic amount of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the mixture to induce crystallization.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis of 6-Bromo-7-fluoroquinoxaline from Glyoxal
Materials:
-
This compound (1 mmol, 205 mg)
-
Glyoxal (40% solution in water, 1 mmol, 0.145 mL)
-
Ethanol (5 mL)
Procedure:
-
In a 10 mL microwave-safe reaction vessel, combine this compound and glyoxal solution.
-
Add ethanol and a magnetic stir bar.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at 100-120°C for 5-15 minutes.
-
After irradiation, cool the vessel to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 20 mL of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel.
Data Summary
| Dicarbonyl Compound | Product | Reaction Conditions | Time | Yield (%) |
| Benzil | 6-Bromo-7-fluoro-2,3-diphenylquinoxaline | Ethanol, Acetic Acid, Reflux | 3 h | ~85-95% |
| Glyoxal | 6-Bromo-7-fluoroquinoxaline | Ethanol, Microwave, 120°C | 10 min | ~90-98% |
| Biacetyl | 6-Bromo-7-fluoro-2,3-dimethylquinoxaline | Ethanol, Reflux | 4 h | ~80-90% |
| Phenylglyoxal | 6-Bromo-7-fluoro-2-phenylquinoxaline | Ethanol, Acetic Acid, Reflux | 3 h | ~82-92% |
Note: Yields are estimated based on typical reactions of substituted o-phenylenediamines and may vary.
Reaction with 1,3-Dicarbonyl Compounds: Synthesis of Benzodiazepines
The reaction of this compound with 1,3-dicarbonyl compounds (β-diketones) can lead to the formation of 7-bromo-8-fluoro-1,5-benzodiazepine derivatives. This reaction often requires a catalyst to facilitate the cyclocondensation.
General Reaction Scheme
Caption: General synthesis of 7-bromo-8-fluoro-1,5-benzodiazepines.
Experimental Protocol
Protocol 3: Synthesis of 7-Bromo-8-fluoro-2,4-dimethyl-3H-1,5-benzodiazepine from Acetylacetone
Materials:
-
This compound (1 mmol, 205 mg)
-
Acetylacetone (1 mmol, 0.102 mL)
-
Acetonitrile (10 mL)
-
Catalyst (e.g., H-MCM-22, Zeolite) (catalytic amount)
Procedure:
-
To a 50 mL round-bottom flask, add this compound and the catalyst in acetonitrile.
-
Stir the mixture at room temperature for 10 minutes.
-
Add acetylacetone dropwise to the reaction mixture.
-
Continue stirring at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter off the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel.
Data Summary
| Dicarbonyl Compound | Product | Reaction Conditions | Time | Yield (%) |
| Acetylacetone | 7-Bromo-8-fluoro-2,4-dimethyl-3H-1,5-benzodiazepine | Acetonitrile, H-MCM-22, RT | 2 h | ~80-90% |
| Benzoylacetone | 7-Bromo-8-fluoro-2-methyl-4-phenyl-3H-1,5-benzodiazepine | Acetonitrile, H-MCM-22, RT | 3 h | ~75-85% |
| Dibenzoylmethane | 7-Bromo-8-fluoro-2,4-diphenyl-3H-1,5-benzodiazepine | Acetonitrile, H-MCM-22, RT | 3 h | ~70-80% |
Note: Yields are estimated based on typical reactions of substituted o-phenylenediamines and may vary.
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of quinoxaline and benzodiazepine derivatives.
Caption: A generalized workflow for synthesis and analysis.
Signaling Pathway Relevance for Drug Development
The synthesized quinoxaline and benzodiazepine derivatives can be screened for their activity against various biological targets. For instance, quinoxaline-based kinase inhibitors can modulate signaling pathways crucial for cancer cell proliferation.
Caption: Inhibition of kinase signaling by quinoxaline derivatives.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel Designer Benzodiazepines: Comprehensive Review of Evolving Clinical and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Repurposing Old Drugs: Substituted Benzodiazepines as New Antibacterial Agents - Durham e-Theses [etheses.dur.ac.uk]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mtieat.org [mtieat.org]
Application Notes and Protocols for the Synthesis of Novel Fluorinated Heterocycles from 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of novel fluorinated heterocyclic compounds utilizing 4-Bromo-5-fluorobenzene-1,2-diamine as a key starting material. The incorporation of both bromine and fluorine atoms into the heterocyclic core offers unique opportunities for further functionalization and modulation of physicochemical and biological properties, making these compounds promising candidates in drug discovery and materials science.
Introduction
Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity.[1][2] this compound is a versatile building block for the synthesis of various fluorinated benzimidazoles, quinoxalines, and other related heterocycles. The presence of the bromine atom provides a handle for subsequent cross-coupling reactions, allowing for the introduction of additional diversity.
This document outlines synthetic protocols for the preparation of several classes of novel fluorinated heterocycles from this compound, including benzimidazoles and quinoxalines. Detailed experimental procedures, expected outcomes, and characterization data are provided.
Synthesis of 6-Bromo-5-fluoro-1H-benzimidazoles
The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a common and effective method for the synthesis of benzimidazoles.[3]
Protocol 1: Synthesis of 6-Bromo-5-fluoro-2-substituted-1H-benzimidazoles
This protocol describes the synthesis of 2-substituted-1H-benzimidazoles via the condensation of this compound with various aromatic aldehydes.
Experimental Workflow:
Caption: Workflow for the synthesis of 2-substituted benzimidazoles.
Materials:
-
This compound (1.0 mmol)
-
Substituted aromatic aldehyde (1.0 mmol)
-
Ethanol (15 mL)
-
Ammonium chloride (catalytic amount)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and the aromatic aldehyde in ethanol.
-
Add a catalytic amount of ammonium chloride to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 6-Bromo-5-fluoro-2-substituted-1H-benzimidazole.
Expected Data:
The following table summarizes the expected yields for the synthesis of various 6-Bromo-5-fluoro-2-substituted-1H-benzimidazoles.
| Aldehyde Substituent | Product | Expected Yield (%) |
| Phenyl | 6-Bromo-5-fluoro-2-phenyl-1H-benzimidazole | 85-92 |
| 4-Chlorophenyl | 6-Bromo-2-(4-chlorophenyl)-5-fluoro-1H-benzimidazole | 82-88 |
| 4-Methoxyphenyl | 6-Bromo-5-fluoro-2-(4-methoxyphenyl)-1H-benzimidazole | 88-95 |
| 2-Naphthyl | 6-Bromo-5-fluoro-2-(naphthalen-2-yl)-1H-benzimidazole | 80-87 |
Characterization Data (Hypothetical for 6-Bromo-5-fluoro-2-phenyl-1H-benzimidazole):
-
¹H NMR (400 MHz, DMSO-d₆): δ 13.05 (s, 1H, NH), 8.18 (d, J = 7.6 Hz, 2H, Ar-H), 7.85 (s, 1H, Ar-H), 7.65-7.55 (m, 4H, Ar-H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 153.2, 148.5 (d, J = 240 Hz), 143.0, 137.5, 130.5, 129.8, 129.0, 126.8, 118.5 (d, J = 10 Hz), 115.2 (d, J = 25 Hz), 105.0.
-
MS (ESI): m/z 292.9 [M+H]⁺.
Synthesis of 7-Bromo-6-fluoroquinoxalines
Quinoxalines are readily synthesized by the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds.[4][5][6]
Protocol 2: Synthesis of 7-Bromo-6-fluoro-2,3-disubstituted-quinoxalines
This protocol details the synthesis of 2,3-disubstituted quinoxalines from this compound and various 1,2-dicarbonyl compounds.
Synthetic Pathway:
Caption: Synthesis of 7-Bromo-6-fluoro-2,3-disubstituted-quinoxalines.
Materials:
-
This compound (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal) (1.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve this compound in ethanol in a 25 mL flask.
-
Add the 1,2-dicarbonyl compound to the solution and stir at room temperature.
-
The reaction is typically complete within 1-2 hours, as monitored by TLC.
-
If a precipitate forms, collect the product by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization.
Expected Data:
The following table summarizes the expected yields for the synthesis of various 7-Bromo-6-fluoro-2,3-disubstituted-quinoxalines.
| 1,2-Dicarbonyl Compound | Product | Expected Yield (%) |
| Benzil | 7-Bromo-6-fluoro-2,3-diphenylquinoxaline | 90-97 |
| Glyoxal (40% in H₂O) | 7-Bromo-6-fluoroquinoxaline | 85-92 |
| 2,3-Butanedione | 7-Bromo-6-fluoro-2,3-dimethylquinoxaline | 88-95 |
Characterization Data (Hypothetical for 7-Bromo-6-fluoro-2,3-diphenylquinoxaline):
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.0 Hz, 1H, Ar-H), 7.80 (d, J = 10.0 Hz, 1H, Ar-H), 7.60-7.40 (m, 10H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.5 (d, J = 255 Hz), 154.0, 153.8, 141.2, 139.0, 138.5, 130.2, 129.5, 128.8, 128.5, 122.0 (d, J = 20 Hz), 118.0 (d, J = 5 Hz), 110.0.
-
MS (ESI): m/z 395.0 [M+H]⁺.
Conclusion
The protocols described herein provide efficient and versatile methods for the synthesis of novel fluorinated benzimidazoles and quinoxalines from this compound. These methodologies allow for the creation of a diverse library of compounds with potential applications in drug discovery and materials science. The presence of both fluorine and bromine atoms in the heterocyclic core offers significant advantages for further chemical exploration and optimization of biological activity.
References
Troubleshooting & Optimization
Technical Support Center: Reactions with 4-Bromo-5-fluorobenzene-1,2-diamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the yield of reactions involving 4-Bromo-5-fluorobenzene-1,2-diamine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the synthesis of quinoxalines and benzimidazoles, two major classes of compounds derived from this diamine.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems that can lead to low yields or impure products.
Problem 1: Low or No Yield of the Desired Quinoxaline Product
-
Question: I am getting a very low yield, or no product at all, in my quinoxaline synthesis from this compound and a 1,2-dicarbonyl compound. What could be the cause?
-
Answer: Low yields in quinoxaline synthesis can stem from several factors, often related to the reactivity of the starting materials and the reaction conditions. The electron-withdrawing effects of the bromine and fluorine atoms on the phenylenediamine ring decrease the nucleophilicity of the amino groups, which can slow down the condensation reaction.[1]
Possible Causes and Solutions:
-
Insufficient Reaction Time or Temperature: The reduced reactivity of the diamine may necessitate more forcing conditions.
-
Solution: Gradually increase the reaction temperature and prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal duration.
-
-
Inadequate Catalyst: An appropriate catalyst can significantly enhance the reaction rate.
-
Solvent Effects: The choice of solvent can influence reaction rates and yields.
-
Solution: While ethanol and acetic acid are commonly used, exploring other solvents like 1,4-dioxane or DMF might be beneficial, especially in microwave-assisted synthesis.[7]
-
-
Purity of Starting Materials: Impurities in either the diamine or the dicarbonyl compound can interfere with the reaction.
-
Solution: Ensure the purity of your this compound and the dicarbonyl compound. If necessary, purify the starting materials before use.
-
-
Problem 2: Formation of a Benzimidazole Byproduct in Quinoxaline Synthesis
-
Question: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. How can I prevent this?
-
Answer: The formation of a benzimidazole byproduct is a common issue, particularly if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[8] The o-phenylenediamine can react with these impurities to form the benzimidazole.
Troubleshooting Steps:
-
Assess Purity of the 1,2-Dicarbonyl Compound: Before starting the synthesis, check the purity of your dicarbonyl compound using techniques like NMR or GC-MS.
-
Purify the Dicarbonyl Compound: If impurities are detected, purify the reagent by recrystallization or chromatography.[8]
-
Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times, which can sometimes promote side reactions.
-
Problem 3: Incomplete Reaction, Dihydroquinoxaline Intermediate Detected
-
Question: My reaction seems to be incomplete, and I have identified a dihydroquinoxaline intermediate. How can I drive the reaction to completion?
-
Answer: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete. This is more likely to occur under non-oxidizing conditions.[8]
Solutions:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere for a period after the initial condensation can facilitate the oxidation to the aromatic quinoxaline.[8]
-
Catalyst Choice: Certain transition metal catalysts can also promote the final oxidation step.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common methods for synthesizing quinoxalines from this compound?
-
A1: The most prevalent method is the condensation reaction with a 1,2-dicarbonyl compound.[9] This can be carried out using conventional heating in a solvent like ethanol with a catalytic amount of acetic acid, or through microwave-assisted synthesis, which can significantly reduce reaction times and improve yields.[2]
-
-
Q2: How can I improve the yield of benzimidazole synthesis from this compound and a carboxylic acid or aldehyde?
-
A2: Microwave-assisted synthesis has been shown to be highly effective, increasing yields by 10-50% and reducing reaction times by 96-98% compared to conventional heating.[10] The use of o-phenylenediamine dihydrochloride can also reduce colored impurities.[10] Various catalysts can also be employed to improve yields under milder conditions.[11][12]
-
-
Q3: What are the recommended purification methods for quinoxaline and benzimidazole products?
-
Q4: How do the bromo and fluoro substituents affect the reactivity of the diamine?
-
A4: Both bromine and fluorine are electron-withdrawing groups, which decrease the nucleophilicity of the amine groups in this compound. This can make the condensation reaction slower compared to unsubstituted o-phenylenediamine, sometimes requiring more forcing reaction conditions to achieve good yields.[1]
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Benzimidazole Synthesis
| Method | Typical Reaction Time | Typical Yield Increase | Reference |
| Conventional Heating | 2 - 8 hours | - | [10] |
| Microwave Irradiation | 3 - 10 minutes | 10 - 50% | [10] |
Table 2: Effect of Solvent on Quinoxaline Synthesis Yield (Microwave-Assisted)
| Solvent | Reaction Time | Yield | Reference |
| 1,4-Dioxane | Low | High | [7] |
| Ethanol | Low | High | [7] |
| DMF | Low | High | [7] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-7-fluoro-2,3-diphenylquinoxaline via Conventional Heating
This protocol is adapted from established methods for quinoxaline synthesis.[2]
-
Materials:
-
This compound (1 mmol)
-
Benzil (1 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound and benzil in ethanol.
-
Add a magnetic stir bar and 2-3 drops of glacial acetic acid.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
If the product precipitates, collect the solid by vacuum filtration. If not, reduce the solvent volume using a rotary evaporator to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure quinoxaline derivative.
-
Dry the purified product under vacuum.
-
Protocol 2: Synthesis of 6-Bromo-7-fluoro-1H-benzimidazole via Microwave-Assisted Synthesis
This protocol is a general method adapted for the specified starting material.[10]
-
Materials:
-
This compound (1 mmol)
-
Carboxylic acid or aldehyde (1 mmol)
-
Ethanol
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine this compound and the carboxylic acid or aldehyde in a minimal amount of ethanol.
-
Seal the vessel and place it in a microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-15 minutes). Optimal conditions should be determined empirically.
-
After irradiation, cool the vessel to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. Otherwise, add water to the reaction mixture to precipitate the product.
-
Wash the collected solid with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain the pure benzimidazole.
-
Dry the purified product under vacuum.
-
Visualizations
Caption: Workflow for the synthesis of 6-Bromo-7-fluoro-quinoxalines.
Caption: Troubleshooting guide for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. omicsonline.org [omicsonline.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
- 11. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-5-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-5-fluorobenzene-1,2-diamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on impurity formation and reaction optimization.
Issue 1: Formation of Multiple Products During Bromination
Problem: The bromination of the aniline or nitroaniline precursor results in a mixture of mono-, di-, and/or poly-brominated products, along with various regioisomers, leading to low yield of the desired 4-bromo-5-fluoro-2-nitroaniline intermediate and difficult purification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Over-activation of the aromatic ring | The amino group is a strong activating group, leading to multiple brominations. It is advisable to protect the amino group as an acetanilide to moderate its activating effect. This will improve the selectivity for monobromination. |
| Harsh reaction conditions | High temperatures and prolonged reaction times can favor the formation of multiple brominated byproducts. Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. |
| Incorrect choice of brominating agent | While elemental bromine can be used, N-Bromosuccinimide (NBS) is often a milder and more selective reagent for the bromination of activated rings.[1] |
| Solvent effects on regioselectivity | The polarity of the solvent can influence the position of bromination. Non-polar solvents may favor para-substitution, while polar solvents can lead to a mixture of ortho and para isomers. Acetic acid is a commonly used solvent.[2] |
Issue 2: Incomplete Reduction of the Nitro Group
Problem: The reduction of the nitro group in 4-bromo-5-fluoro-2-nitroaniline is slow or incomplete, resulting in the presence of starting material and intermediate impurities in the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient reducing agent | Ensure that a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O or a hydrogenation catalyst) is used. For SnCl₂·2H₂O, a 3-5 fold molar excess is typically required. |
| Inactive catalyst (catalytic hydrogenation) | If using a palladium or platinum catalyst, ensure it is not poisoned. Avoid sulfur-containing compounds and other known catalyst poisons. If the catalyst is old, consider using a fresh batch. |
| Reaction temperature is too low | For SnCl₂ reductions, heating is often necessary to drive the reaction to completion. Refluxing in ethanol or ethyl acetate is a common practice.[2] |
| Poor solubility of the starting material | Ensure the 4-bromo-5-fluoro-2-nitroaniline is fully dissolved in the reaction solvent to allow for efficient reaction with the reducing agent. A mixture of solvents like THF and ethanol can be used to improve solubility.[2] |
Issue 3: Presence of Hydrodehalogenation Impurity
Problem: During catalytic hydrogenation, the bromine atom is cleaved from the aromatic ring, leading to the formation of 5-fluoro-1,2-phenylenediamine as a significant byproduct.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst choice | Palladium on carbon (Pd/C) is known to promote hydrodehalogenation. Consider using a less reactive catalyst such as platinum on carbon (Pt/C) or Raney Nickel. |
| Neutral or basic reaction conditions | Hydrodehalogenation is often favored under neutral or basic conditions. The addition of a small amount of acid (e.g., acetic acid or hydrochloric acid) to the reaction mixture can suppress this side reaction. |
| High hydrogen pressure or temperature | Use the mildest reaction conditions (lower hydrogen pressure and temperature) that still allow for the complete reduction of the nitro group in a reasonable timeframe. |
Issue 4: Difficulty in Removing Tin Salts After SnCl₂ Reduction
Problem: After the reduction of the nitro group with SnCl₂, the workup procedure results in the formation of persistent emulsions or precipitates of tin salts that are difficult to remove from the desired product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Precipitation of tin hydroxides at neutral pH | During the basic workup to neutralize the acid and free the amine, tin hydroxides precipitate. To avoid this, add a strong base like concentrated NaOH solution until the initially formed precipitate of tin(IV) hydroxide redissolves to form soluble stannates.[3] |
| Formation of emulsions | The fine precipitate of tin salts can lead to the formation of stable emulsions during extraction. To break the emulsion, you can try adding a saturated solution of NaCl (brine) or filtering the entire mixture through a pad of Celite® before extraction.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent synthetic strategies involve a two-step process:
-
Bromination of a substituted aniline: This typically starts with a commercially available fluoroaniline or a fluoro-nitroaniline. For instance, 5-fluoro-2-nitroaniline can be brominated using N-bromosuccinimide (NBS) in acetic acid.[2]
-
Reduction of the nitro group: The resulting 4-bromo-5-fluoro-2-nitroaniline is then reduced to the corresponding diamine. Common methods for this reduction include the use of stannous chloride (SnCl₂) in a protic solvent like ethanol or catalytic hydrogenation with a metal catalyst such as Palladium on Carbon (Pd/C).[2]
Q2: What are the major impurities I should look for in my final product?
A2: The impurity profile largely depends on the synthetic route chosen. Key potential impurities include:
-
From the bromination step:
-
Unreacted starting material (e.g., 5-fluoro-2-nitroaniline).
-
Over-brominated products (e.g., dibromo-derivatives).
-
Regioisomers of the brominated intermediate.
-
-
From the reduction step:
-
Incompletely reduced intermediates (e.g., 4-bromo-5-fluoro-2-nitrosoaniline or the corresponding hydroxylamine).
-
The hydrodehalogenation byproduct, 5-fluoro-1,2-phenylenediamine, especially if catalytic hydrogenation is employed.
-
Residual tin salts if SnCl₂ is used as the reducing agent.
-
Q3: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and getting a preliminary idea of the product's purity. A common eluent system is a mixture of hexanes and ethyl acetate.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column, is an excellent technique for separating the desired product from its closely related impurities, such as regioisomers and byproducts. A gradient elution with a mobile phase consisting of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is often effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. For aromatic amines, derivatization might be necessary to improve their chromatographic behavior.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): NMR is essential for the structural confirmation of the final product and can also be used to identify and quantify impurities if their signals are well-resolved from the product's signals.
-
Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the product and its fragments, which is crucial for confirming its identity.
Q4: Can you provide a general purification protocol for this compound?
A4: Purification of the crude product is typically achieved through one or a combination of the following methods:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. A solvent system in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures should be selected. Mixtures of solvents like ethanol/water or ethyl acetate/hexanes can be effective.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient elution with a solvent system like hexanes and ethyl acetate can be used to separate the desired product from less polar and more polar impurities.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline from 5-Fluoro-2-nitroaniline
-
To a flask, add 5-fluoro-2-nitroaniline (1 equivalent) and acetic acid.
-
Add N-bromosuccinimide (NBS) (0.98 equivalents) to the solution.
-
Heat the reaction mixture to 110 °C and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain the crude 4-bromo-5-fluoro-2-nitroaniline.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Reduction of 4-Bromo-5-fluoro-2-nitroaniline using SnCl₂
-
To a solution of 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in a mixture of tetrahydrofuran (THF) and ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).[2]
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.[2]
-
Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.[2]
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[2]
-
Filter the resulting slurry through a pad of Celite®.[2]
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude this compound.[2]
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Visualizations
References
Technical Support Center: Purification of 4-Bromo-5-fluorobenzene-1,2-diamine by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during the recrystallization of 4-Bromo-5-fluorobenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and purity of this compound before and after recrystallization?
A1: Crude this compound can appear as a yellow to brown solid. After successful recrystallization, a lighter-colored, crystalline powder is expected. Commercial suppliers offer this compound with purities of 97% or higher.[1]
Q2: What are the common impurities in synthesized this compound?
A2: Common impurities can include unreacted starting materials, such as 4-bromo-3-fluoro-6-nitroaniline, and byproducts from the reduction step. Over-brominated or under-brominated species, as well as oxidation products, can also be present. The crude product may also contain residual tin salts if SnCl2 was used for the reduction of the corresponding nitro compound.
Q3: What is a reliable melting point for pure this compound to assess purity?
A3: While a specific melting point for this compound is not consistently reported in the literature, a sharp melting range is indicative of high purity. For a closely related compound, 4-Bromo-1,2-diaminobenzene, a melting point of 65-69 °C is reported.[2] A significant deviation or a broad melting range for your recrystallized product suggests the presence of impurities.
Q4: Which solvents are suitable for the recrystallization of this compound?
A4: Based on its structure and data for similar compounds, a range of solvents with varying polarities should be considered. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. One reported solubility is 125 mg/mL in DMSO with heating.[3] The related compound, 4-bromo-o-phenylenediamine, is soluble in chloroform.[4] Given that o-phenylenediamine can be recrystallized from hot water, an ethanol/water mixture could also be effective.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture. - Add a small amount of a solvent in which the compound is more soluble to the hot mixture. - Ensure a slower cooling rate. |
| Poor Crystal Yield | - Too much solvent was used. - The cooling process was too rapid. - The compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by boiling off some solvent and allow it to cool again. - Cool the solution slowly to room temperature, followed by cooling in an ice bath. - Try a different solvent or a solvent/anti-solvent system. |
| Persistent Coloration | Presence of colored, likely oxidized, impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. - For aromatic diamines, adding a small amount of a reducing agent like sodium hydrosulfite to the recrystallization solvent can help prevent oxidation and remove color. |
| No Crystals Form | The solution is not saturated, or crystallization is slow to initiate. | - Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound. |
| Crystals are very fine | Crystallization occurred too rapidly. | - Ensure the solution cools down slowly and undisturbed. - Redissolve the crystals in a minimal amount of hot solvent and allow for slower recrystallization. |
Experimental Protocols
Solvent Selection for Recrystallization
A systematic approach to selecting a suitable solvent is crucial for successful recrystallization.
Procedure:
-
Place approximately 20-30 mg of the crude this compound into several test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, toluene, hexane, or mixtures like ethanol/water) dropwise.
-
Gently heat the test tubes with soluble compounds to boiling and observe the solubility.
-
A suitable solvent will dissolve the compound completely at its boiling point.
-
Allow the clear solutions to cool to room temperature and then in an ice bath.
-
The ideal solvent will result in the formation of a significant amount of crystals upon cooling.
Recrystallization Protocol
This protocol provides a general procedure for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture)
-
Activated charcoal (optional)
-
Sodium hydrosulfite (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. If using a solvent pair like ethanol/water, dissolve the compound in the more soluble solvent (ethanol) first, and then add the less soluble solvent (water) dropwise until the solution becomes slightly cloudy. Add a few drops of the more soluble solvent to redissolve the precipitate.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. If oxidation is a concern, a small amount of sodium hydrosulfite can also be added. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₆H₆BrFN₂ | 205.03 | Not specified | DMSO: 125 mg/mL (with heating)[3] |
| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | 187.04 | 65-69[2] | Soluble in chloroform[4] |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 102-104 | Soluble in hot water |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 145-147 | Soluble in water |
Mandatory Visualizations
Caption: A workflow diagram illustrating the key steps in the recrystallization process.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
troubleshooting failed reactions with 4-Bromo-5-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-fluorobenzene-1,2-diamine. The information is designed to address specific issues that may be encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry, and well-ventilated area. Keep the container tightly sealed and protect it from light and moisture. For long-term storage, maintaining a temperature between 2-8°C under an inert atmosphere (e.g., argon) is advisable to prevent degradation.
Q2: What are the main safety precautions to consider when handling this compound?
A2: this compound is classified as harmful if swallowed and may cause skin and eye irritation.[1] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]
Q3: In which solvents is this compound soluble?
A3: Based on its structure, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely to be limited.
Q4: What are the primary applications of this compound in research and development?
A4: This compound is a valuable building block in organic synthesis, particularly for the preparation of substituted benzimidazoles.[2] Benzimidazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, including the development of antimicrobial and anticancer agents.[3][4]
Troubleshooting Guides for Failed Reactions
This section addresses common problems encountered during the synthesis of benzimidazoles using this compound.
Problem 1: Low or No Yield of the Desired Benzimidazole Product in Condensation with an Aldehyde.
Q: I am attempting to synthesize a 5-bromo-6-fluoro-2-substituted-1H-benzimidazole by condensing this compound with an aromatic aldehyde, but I am observing a very low yield or no product formation. What are the potential causes and how can I troubleshoot this?
A: Low yields in this condensation reaction can stem from several factors, from the quality of the starting materials to the reaction conditions. Here is a step-by-step troubleshooting guide:
1. Purity of Starting Materials:
-
This compound: This compound can oxidize over time, leading to discoloration and impurities that can inhibit the reaction. Ensure the diamine is of high purity and has been stored correctly. If it appears discolored (e.g., dark brown or black), consider purification by recrystallization or column chromatography before use.
-
Aldehyde: The aldehyde should also be pure. Aldehydes can oxidize to carboxylic acids, which will not participate in the desired reaction. Use a freshly opened bottle or purify the aldehyde by distillation or recrystallization if necessary.
2. Reaction Conditions:
-
Solvent: The choice of solvent is crucial. While ethanol or methanol are commonly used, for less reactive aldehydes, a higher boiling point solvent like DMF or DMSO might be necessary. Acetic acid can also serve as both a solvent and a catalyst.
-
Catalyst: While some condensations proceed without a catalyst, an acid catalyst is often beneficial. Options include p-toluenesulfonic acid (p-TsOH), hydrochloric acid (HCl), or a Lewis acid like indium(III) triflate.[2][5] The presence of an oxidizing agent, such as air or nitrobenzene, can also be required to facilitate the final aromatization step to the benzimidazole.
-
Temperature: The reaction may require heating. Start with refluxing in ethanol (around 80°C) and, if the reaction does not proceed, consider increasing the temperature by using a higher-boiling solvent. Microwave-assisted synthesis can also be an effective method to increase yields and reduce reaction times.[6]
3. Potential Side Reactions:
-
Incomplete Cyclization: The intermediate Schiff base may not cyclize efficiently. This can sometimes be addressed by increasing the reaction time or temperature.
-
Oxidative Degradation: The diamine is susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
Below is a troubleshooting workflow to address low yield in benzimidazole synthesis:
Caption: Troubleshooting workflow for low benzimidazole yield.
Problem 2: Formation of Multiple Products or Impurities.
Q: My reaction is producing a complex mixture of products instead of the desired 5-bromo-6-fluoro-benzimidazole. How can I identify the byproducts and improve the selectivity of my reaction?
A: The formation of multiple products can be due to the reactivity of the starting materials and intermediates.
1. Identification of Byproducts:
-
Use analytical techniques like LC-MS and ¹H NMR to analyze the crude reaction mixture. This can help identify the masses and structures of the major components.
-
Possible byproducts include:
-
Unreacted starting materials.
-
The intermediate Schiff base from the condensation of one amine group with the aldehyde.
-
Over-brominated or de-halogenated products if harsh conditions are used.
-
Polymerization products of the diamine or aldehyde.
-
2. Improving Selectivity:
-
Control of Stoichiometry: Ensure a 1:1 molar ratio of the diamine to the aldehyde. An excess of either reactant can lead to side reactions.
-
Temperature Control: Running the reaction at a lower temperature for a longer period might improve selectivity.
-
Choice of Oxidant: If an external oxidant is used, its nature and amount can influence the formation of byproducts. Air oxidation is often milder than using chemical oxidants.
Here is a diagram illustrating potential reaction pathways leading to product and byproducts:
Caption: Potential reaction pathways in benzimidazole synthesis.
Data Presentation
The following tables summarize reaction conditions and yields for the synthesis of benzimidazole derivatives from halogenated o-phenylenediamines, providing a comparative overview.
Table 1: Conventional Heating vs. Microwave Irradiation for Benzimidazole Synthesis [6]
| Starting Diamine | Aldehyde | Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Conventional | Sodium metabisulfite | N/A | Reflux | 8 h | 89 |
| 4-Chloro-o-phenylenediamine | 4-Chlorobenzaldehyde | Microwave | Sodium metabisulfite | N/A | - | 10 min | 98 |
Table 2: Synthesis of Fluoro-Benzimidazole Derivatives [7]
| Aldehyde Derivative | Reaction Time | Yield (%) | Melting Point (°C) |
| Benzaldehyde | 2 h | 78 | 279 |
| 3-Chlorobenzaldehyde | 2 h | 82 | 246.6 |
| 2-Fluorobenzaldehyde | 2 h | 74 | 249.8 |
| 2,4-Difluorobenzaldehyde | 2 h | 86 | 243 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Bromo-6-fluoro-1H-benzimidazole
This protocol is adapted from the synthesis of 5-bromo-1H-benzimidazole.[8]
Materials:
-
This compound (1.0 eq.)
-
Formic acid (10 vol.)
-
Ice-cold water
-
Sodium bicarbonate or ammonium hydroxide for neutralization
-
Ethyl acetate for extraction
Procedure:
-
In a round-bottom flask, dissolve this compound in formic acid.
-
Heat the mixture to reflux (approximately 100-110°C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-bromo-6-fluoro-1H-benzimidazole.
Protocol 2: General Procedure for the Synthesis of 2-Aryl-5-bromo-6-fluoro-1H-benzimidazoles via Conventional Heating
This protocol is adapted from the synthesis of 2-aryl-6-chloro-1H-benzimidazoles.[6]
Materials:
-
This compound (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Sodium metabisulfite (0.5 mmol)
-
Ethanol (as solvent for recrystallization)
Procedure:
-
Prepare a mixture of this compound and a substituted aromatic aldehyde.
-
Add sodium metabisulfite to the mixture.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash it with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
The general workflow for these syntheses can be visualized as follows:
Caption: General experimental workflow for benzimidazole synthesis.
References
- 1. 5-Bromo-6-fluoro-1H-benzo[d]imidazole | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
identifying side products in 4-Bromo-5-fluorobenzene-1,2-diamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-fluorobenzene-1,2-diamine. The information is designed to help identify and mitigate the formation of common side products in reactions, particularly in the synthesis of 5-Bromo-6-fluoro-1H-benzo[d]imidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed when using this compound in condensation reactions with aldehydes or carboxylic acids?
A1: The primary side products encountered are typically:
-
1,2-Disubstituted Benzimidazoles: Formed when two molecules of the aldehyde react with one molecule of the diamine.
-
Uncyclized Schiff Base Intermediates: The initial condensation product between the diamine and the aldehyde may be stable and fail to cyclize to the desired benzimidazole.
-
Oxidation Products: Aromatic diamines are susceptible to oxidation, which can lead to the formation of colored impurities, often appearing as dark tars or oils that can complicate purification.[1]
Q2: How do the bromo and fluoro substituents on the benzene ring of this compound affect its reactivity and the likelihood of side product formation?
A2: The electron-withdrawing nature of the bromine and fluorine atoms decreases the nucleophilicity of the amino groups. This can slow down the desired cyclization reaction, potentially leading to an accumulation of the Schiff base intermediate. The electron-deficient nature of the aromatic ring also makes the diamine more susceptible to oxidation compared to unsubstituted o-phenylenediamine.
Q3: What general precautions should be taken to minimize side product formation?
A3: To improve the outcome of your reaction, consider the following:
-
Use High-Purity Starting Materials: Impurities in either the this compound or the coupling partner can lead to unwanted side reactions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the diamine.[1]
-
Control Stoichiometry: Carefully controlling the ratio of reactants is crucial. For the synthesis of 2-substituted benzimidazoles, using a slight excess of the diamine can help to reduce the formation of the 1,2-disubstituted side product.[1]
Troubleshooting Guide
Issue 1: Low Yield of the Desired 5-Bromo-6-fluoro-1H-benzo[d]imidazole
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction time or moderately increasing the temperature. |
| Formation of Stable Schiff Base | The choice of solvent and catalyst can influence the cyclization step. If a stable Schiff base is suspected, altering the solvent polarity or using a different acid or metal catalyst may promote cyclization. |
| Degradation of Starting Material | The starting diamine can be sensitive to harsh acidic or basic conditions. Ensure the reaction conditions are not overly aggressive. If degradation is suspected, consider using milder catalysts or reaction conditions. |
Issue 2: Presence of a Significant Amount of 1,2-Disubstituted Benzimidazole Side Product
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | Use a 1:1 molar ratio of this compound to the aldehyde or a slight excess of the diamine. |
| Reaction Conditions Favoring Disubstitution | The choice of solvent can influence the product distribution. Non-polar solvents may favor the formation of the 2-substituted product, while more polar solvent systems might lead to the 1,2-disubstituted side product.[1] |
Issue 3: Dark-Colored Reaction Mixture and/or Oily, Intractable Product
| Potential Cause | Recommended Solution |
| Oxidation of this compound | Ensure the reaction is carried out under a strictly inert atmosphere (nitrogen or argon).[1] Degas all solvents prior to use. |
| Purification Challenges | If a dark oil is obtained, purification can be attempted by treating a solution of the crude product with activated charcoal to remove colored impurities, followed by column chromatography.[1] Screening different solvent systems for chromatography is often necessary. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Bromo-6-fluoro-2-substituted-1H-benzo[d]imidazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aldehyde or Carboxylic Acid
-
Catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the chosen solvent under an inert atmosphere.
-
Add the aldehyde (1.0 eq) or carboxylic acid (1.0 eq) to the mixture.
-
Add the catalyst (catalytic amount, e.g., 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a suitable solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizing Reaction Pathways
The following diagrams illustrate the reaction pathways for the formation of the desired product and potential side products.
References
optimizing reaction conditions for 4-Bromo-5-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-5-fluorobenzene-1,2-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The most common synthetic pathway involves a two-step process:
-
Bromination: The starting material, 5-fluoro-2-nitroaniline, undergoes electrophilic aromatic substitution with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetic acid.[1]
-
Reduction: The resulting 4-bromo-5-fluoro-2-nitroaniline is then reduced to the desired diamine. Common reducing agents include tin(II) chloride (SnCl₂) or a combination of ferric chloride (FeCl₃) and hydrazine hydrate (NH₂NH₂·H₂O).[1][2]
Q2: My sample of this compound has darkened over time. Why did this happen and is it still usable?
A2: A color change, typically to a darker brown or purplish hue, is a primary indicator of oxidation.[3] Aromatic diamines are highly susceptible to oxidation by atmospheric oxygen and light, which can lead to the formation of colored quinone-diimine or polymeric species. The usability of the darkened sample depends on the extent of oxidation and the sensitivity of your reaction. It is highly recommended to assess the purity of the material before use, for example, by checking its melting point or running a thin-layer chromatography (TLC) plate. For sensitive reactions, using freshly purified or newly purchased material is advisable.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To ensure the long-term stability of this compound, it should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed, amber vial to protect it from light.[3][4][5] It is also recommended to store the compound at a reduced temperature (2-8°C) and in a desiccator to protect it from moisture.[3][4] Due to its sensitivity to air, all manipulations, including weighing and dissolution, should ideally be performed under an inert atmosphere using a glovebox or standard Schlenk line techniques.[3]
Q4: What solvents are suitable for reactions involving this compound?
A4: The choice of solvent is highly dependent on the specific reaction being performed. However, a critical consideration is that the solvent must be thoroughly deoxygenated before use to prevent the oxidation of the diamine.[3] This can be achieved by sparging the solvent with an inert gas like argon or nitrogen for an extended period or by using the freeze-pump-thaw method. Common solvents that can be used after deoxygenation include dichloromethane (DCM), ethyl acetate, and ethanol.[1][3]
Troubleshooting Guides
Low Yield or Incomplete Reaction
| Potential Cause | Recommended Solution |
| Oxidized Starting Material | The use of oxidized this compound can inhibit catalysts and lead to the formation of byproducts, thus lowering the yield of the desired product.[3] It is crucial to use a pure, unoxidized starting material. If oxidation is suspected, consider purifying the diamine by recrystallization or column chromatography before use. |
| Inefficient Reduction of the Nitro Precursor | In the synthesis of the diamine, incomplete reduction of the nitro group is a common issue. Ensure that the reducing agent is active and used in sufficient excess. The reaction time and temperature may also need to be optimized. For instance, when using SnCl₂, heating the reaction at reflux for several hours is often necessary.[1] |
| Debromination during Catalytic Hydrogenation | If catalytic hydrogenation is used for the reduction of the nitro group, there is a risk of removing the bromine atom from the aromatic ring.[2] Chemical reducing agents like SnCl₂ or Fe/HCl are generally preferred to avoid this side reaction.[2] |
| Poor Solubility of Reactants | Ensure that all reactants are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider screening alternative solvents or slightly increasing the reaction temperature. |
Formation of Multiple Byproducts
| Potential Cause | Recommended Solution |
| Over-bromination or Isomer Formation | During the bromination of 5-fluoro-2-nitroaniline, controlling the stoichiometry of the brominating agent and the reaction temperature is crucial to prevent the formation of di-brominated or other isomeric products. |
| Side Reactions of the Amine Groups | The amino groups of the diamine are nucleophilic and can participate in side reactions. If the reaction conditions are not compatible with free amines, consider protecting the amino groups with a suitable protecting group, such as Boc (tert-butoxycarbonyl), which can be removed later.[2][6] |
| Reaction with Oxygen | If the reaction is not performed under an inert atmosphere, the diamine can oxidize, leading to a complex mixture of byproducts. Ensure all solvents are deoxygenated and the reaction is carried out under a positive pressure of nitrogen or argon.[3] |
Experimental Protocols
Synthesis of this compound
This protocol is based on a common synthetic route and may require optimization.
Step 1: Synthesis of 4-Bromo-5-fluoro-2-nitroaniline
-
To a solution of 5-fluoro-2-nitroaniline in acetic acid, add N-Bromosuccinimide (NBS) in a 1:1 molar ratio.
-
Heat the reaction mixture to 110°C and stir for several hours, monitoring the reaction progress by TLC.[1]
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-bromo-5-fluoro-2-nitroaniline.
Step 2: Reduction to this compound
-
Suspend the 4-bromo-5-fluoro-2-nitroaniline in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 equivalents).
-
Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitor by TLC).[1]
-
Cool the reaction mixture to room temperature and carefully quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: A flowchart illustrating the two-step synthesis of this compound.
References
preventing oxidation of 4-Bromo-5-fluorobenzene-1,2-diamine during storage
This technical support center provides guidance on the proper storage and handling of 4-Bromo-5-fluorobenzene-1,2-diamine to prevent oxidation and ensure its stability for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of degradation for this compound?
A1: The primary visual indicator of oxidation is a change in color of the solid material, often from an off-white or light tan to a darker brown or purplish hue. This discoloration is typically due to the formation of highly colored quinone-imine type oxidation products. For quantitative assessment, the appearance of new peaks in High-Performance Liquid Chromatography (HPLC) analysis is a clear sign of degradation.
Q2: What are the ideal storage conditions for long-term stability?
A2: For optimal long-term stability, this compound should be stored at room temperature in a tightly sealed, opaque container under an inert atmosphere, such as argon or nitrogen.[1]
Q3: Is refrigeration or freezing recommended for storage?
A3: While refrigeration (2-8 °C) can slow down degradation rates, it is crucial to prevent moisture condensation when bringing the container to room temperature. If refrigeration is used, the container must be allowed to equilibrate to ambient temperature before opening to avoid introducing moisture, which can accelerate degradation.
Q4: Can antioxidants be used to prolong the shelf-life of this compound?
A4: Yes, the addition of antioxidants can help to mitigate oxidation. Radical scavengers such as Butylated Hydroxytoluene (BHT) or α-tocopherol are potential candidates. However, the compatibility and optimal concentration of any antioxidant should be experimentally verified for your specific application to avoid potential interference with downstream reactions.
Q5: How can I monitor the purity of my stored this compound?
A5: The purity of the stored compound should be periodically assessed using a stability-indicating analytical method, such as reverse-phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV). A well-developed HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity over time.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of the solid material (darkening). | Exposure to oxygen (air).Exposure to light. | Store the compound under an inert atmosphere (argon or nitrogen).Use an opaque or amber-colored storage vial.[1] |
| Appearance of extraneous peaks in HPLC analysis. | Oxidative degradation.Hydrolysis due to moisture. | Purge the storage container with an inert gas before sealing.Ensure the compound and storage container are dry. Consider storing over a desiccant in a secondary container. |
| Inconsistent experimental results using the stored reagent. | Partial degradation of the starting material. | Re-purify the material if possible (e.g., by recrystallization).Perform a purity check using HPLC before use.If degradation is significant, use a fresh batch of the reagent. |
| Rapid degradation of the compound when dissolved in a solvent. | The solvent may contain dissolved oxygen or peroxides. | Use freshly distilled or deoxygenated solvents for preparing solutions.Consider adding a suitable antioxidant to the solution if compatible with the intended reaction. |
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.
1. Sample Preparation:
-
Prepare four sets of samples of this compound (approx. 10 mg each) in clear and amber glass vials.
2. Stress Conditions:
-
Set 1 (Control): Store at room temperature in the dark under an argon atmosphere.
-
Set 2 (Air Exposure): Store at room temperature in the dark, exposed to the ambient atmosphere.
-
Set 3 (Light Exposure): Store at room temperature under broad-spectrum light (as per ICH Q1B guidelines), exposed to the ambient atmosphere.
-
Set 4 (Elevated Temperature): Store at 40°C in the dark, exposed to the ambient atmosphere.
3. Time Points for Analysis:
-
Analyze samples at initial (T=0), 1 week, 2 weeks, 4 weeks, and 8 weeks.
4. Analytical Method:
-
Method: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
Quantification: Determine the percentage of the parent compound remaining and the formation of degradation products by peak area normalization.
Protocol 2: Evaluation of Antioxidant Efficacy
This protocol describes a method to evaluate the effectiveness of an antioxidant in preventing the oxidation of this compound.
1. Sample Preparation:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Prepare three sets of these solutions:
-
Set A (Control): No antioxidant.
-
Set B: With Butylated Hydroxytoluene (BHT) at a concentration of 0.01% (w/v).
-
Set C: With α-tocopherol at a concentration of 0.01% (w/v).
-
2. Storage Conditions:
-
Store all solutions at room temperature, exposed to air and ambient light, for a period of 48 hours.
3. Analysis:
-
Analyze the samples by RP-HPLC-UV at T=0 and T=48 hours.
-
Compare the percentage of the parent compound remaining in each set to determine the efficacy of the antioxidants.
Visualizations
Caption: Proposed oxidative degradation pathway of this compound.
Caption: Recommended workflow for the storage and handling of this compound.
References
Technical Support Center: Column Chromatography Purification of 4-Bromo-5-fluorobenzene-1,2-diamine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the column chromatography purification of 4-Bromo-5-fluorobenzene-1,2-diamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the column chromatography purification of this compound derivatives often challenging?
A1: The purification of these compounds can be challenging due to a combination of factors. Aromatic amines can interact strongly with the acidic silica gel stationary phase, leading to peak tailing, poor separation, and even decomposition of the compound on the column.[1] The presence of halogen atoms (bromine and fluorine) can also influence the polarity and solubility of the derivatives, requiring careful optimization of the mobile phase.
Q2: What is a good starting point for a TLC solvent system to separate my this compound derivative?
A2: A common starting point for the TLC analysis of related compounds is a mixture of hexanes and ethyl acetate. For a similar compound, 4-bromo-3-fluoro-6-nitroaniline, a 3:1 mixture of hexanes:ethyl acetate has been used.[2] For aromatic compounds in general, a range of 10-50% ethyl acetate in hexane is a good starting point. Adjusting the polarity by varying the ratio of these solvents is recommended to achieve an optimal Rf value.
Q3: My compound is streaking on the TLC plate. What does this indicate and how can I fix it?
A3: Streaking on a TLC plate often suggests that the compound is too polar for the chosen solvent system or that it is interacting too strongly with the silica gel, which can be due to its basic amine groups. To resolve this, you can try adding a small amount of a polar solvent like methanol to your mobile phase or incorporating a small percentage of a base, such as triethylamine (TEA) or ammonia, to neutralize the acidic sites on the silica gel.[3]
Q4: Should I use a gradient or isocratic elution for the column chromatography of my derivative?
A4: The choice between gradient and isocratic elution depends on the complexity of your crude mixture. If your TLC analysis shows that the desired compound is well-separated from impurities with a single solvent system, isocratic elution may be sufficient. However, if there are multiple impurities with a wide range of polarities, a gradient elution will likely provide a better separation and save time.[4] A shallow gradient, gradually increasing the polarity of the mobile phase, is often effective.
Q5: My purified compound appears to be contaminated with grease. Where could this be coming from?
A5: Grease contamination is a common issue in organic labs and can be introduced from several sources, including vacuum lines, rotovap joints, or even from syringes used to handle solvents. To avoid this, ensure all glassware is thoroughly cleaned and avoid using excessive grease on joints. If contamination is suspected, it can sometimes be removed by dissolving the sample in a minimal amount of a solvent in which the grease is not very soluble and then filtering or carefully decanting.
Troubleshooting Guide
This guide addresses common problems encountered during the column chromatography purification of this compound derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation | - Inappropriate solvent system. - Column overloading. - Column was packed improperly. | - Re-optimize the solvent system using TLC to achieve a good separation between your product and impurities (ΔRf > 0.2). - Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.[3] - Ensure the column is packed uniformly without any cracks or air bubbles. |
| Compound Stuck on the Column | - The compound is too polar for the eluent. - Strong interaction between the amine groups and acidic silica. - Compound may have decomposed on the silica gel. | - Gradually increase the polarity of the mobile phase. A small percentage of methanol can be added to the eluent. - Deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine.[5] Alternatively, use an amine-functionalized silica gel column. - Test the stability of your compound on a small amount of silica gel before performing a large-scale column. |
| Peak Tailing | - Interaction of basic amine groups with acidic silanol groups on the silica. - Column overload. | - Add a small amount of a competitive base like triethylamine (e.g., 0.1-1% v/v) to the mobile phase to block the active sites on the silica gel.[1] - Decrease the concentration of the sample loaded onto the column. |
| Product Elutes with the Solvent Front | - The eluting solvent is too polar. | - Start with a less polar solvent system. Your target compound should have an Rf value between 0.2 and 0.4 on the TLC plate for good separation. |
| Low Recovery of the Product | - Compound is still on the column. - Compound is spread across many fractions in low concentrations. - Decomposition on the column. | - After your main product has eluted, flush the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining compound. - Concentrate the fractions and re-analyze by TLC. - As mentioned before, check the stability of your compound on silica. |
| Crystallization in the Column | - The compound or an impurity has low solubility in the eluting solvent and has crystallized, blocking the solvent flow. | - This is a difficult problem to solve. You may need to try and physically break up the blockage. In the future, try a different solvent system in which all components of the mixture are more soluble, or use a wider column.[5] |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol is a general guideline and should be optimized based on the specific properties of the this compound derivative being purified.
1. Materials:
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Crude this compound derivative
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Silica gel (230-400 mesh)
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Hexane
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Ethyl acetate
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Triethylamine (optional)
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Glass column with a stopcock
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Cotton or glass wool
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Sand
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Collection tubes or flasks
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TLC plates, chamber, and UV lamp
2. Thin-Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system of 25% ethyl acetate in hexane (a 3:1 hexane:ethyl acetate ratio).
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Visualize the spots under a UV lamp.
-
Optimize the solvent system to achieve an Rf value of approximately 0.2-0.4 for the desired product, with good separation from impurities. If peak tailing is observed, add 0.5-1% triethylamine to the eluent.
3. Column Preparation (Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand (about 1 cm).
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In a beaker, make a slurry of silica gel in the initial, least polar eluting solvent. The amount of silica should be 50-100 times the weight of the crude material.
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Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
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Once the silica has settled, add another thin layer of sand on top.
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Drain the solvent until it is just level with the top of the sand.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent or a slightly more polar, volatile solvent like dichloromethane. Carefully apply the solution to the top of the column.
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Dry Loading: If the compound is not very soluble in the eluting solvent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
5. Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Apply gentle pressure (using a pump or nitrogen) to begin the elution.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC.
6. Product Isolation:
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Combine the fractions that contain the pure product.
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Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
Data Presentation
The following table provides hypothetical Rf values for a this compound derivative and potential impurities in different solvent systems. This data is for illustrative purposes to guide optimization.
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value (approx.) | Purity after Column (%) |
| Non-polar Impurity | 9:1 | 0.8 | N/A |
| Product | 9:1 | 0.4 | >98% |
| Polar Impurity | 9:1 | 0.1 | N/A |
| Non-polar Impurity | 3:1 | 0.9 | N/A |
| Product | 3:1 | 0.6 | >98% |
| Polar Impurity | 3:1 | 0.3 | N/A |
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Regioisomer Formation in Reactions of 4-Bromo-5-fluorobenzene-1,2-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Bromo-5-fluorobenzene-1,2-diamine, focusing on the common challenge of regioisomer formation during benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products when reacting this compound with aldehydes or carboxylic acids?
A1: The reaction of this compound with aldehydes or carboxylic acids typically yields a mixture of two regioisomeric benzimidazoles: 5-Bromo-6-fluoro-1H-benzimidazole and 6-Bromo-5-fluoro-1H-benzimidazole. The reaction proceeds via a condensation and subsequent cyclization.
Q2: Which regioisomer is expected to be the major product and why?
A2: The major regioisomer is predicted to be 6-Bromo-5-fluoro-1H-benzimidazole . This is due to the differing electronic effects of the bromine and fluorine substituents on the nucleophilicity of the adjacent amino groups. Fluorine is more electronegative than bromine and exerts a stronger electron-withdrawing inductive effect. This effect reduces the basicity and nucleophilicity of the adjacent amino group (at position 2). Consequently, the amino group at position 1, which is adjacent to the bromine atom, is more nucleophilic and more likely to initiate the reaction with the electrophilic carbon of the aldehyde or carboxylic acid, leading to the 6-Bromo-5-fluoro-1H-benzimidazole as the major product.
Q3: How can I confirm the identity of the formed regioisomers?
A3: The most definitive method for identifying the regioisomers is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR. The chemical shifts of the aromatic protons and carbons will be distinct for each isomer due to the different electronic environments created by the halogen substituents. Mass spectrometry can confirm the molecular weight of the products, but it may not distinguish between the isomers without fragmentation analysis.[1] For unambiguous structure elucidation, 2D NMR techniques like HSQC and HMBC, or X-ray crystallography of a suitable crystal, may be necessary.
Q4: What analytical techniques are recommended for separating the regioisomers?
A4: The separation of these regioisomers can be challenging due to their similar physical properties. The most common and effective method is column chromatography on silica gel.[1] Careful selection of the eluent system, often a gradient of ethyl acetate in hexane, is crucial for achieving good separation. High-Performance Liquid Chromatography (HPLC), particularly with a reverse-phase column, can also be an effective technique for both analytical and preparative-scale separations.[2]
Q5: Can reaction conditions be modified to favor the formation of one regioisomer?
A5: While the electronic effects of the substituents are the primary determinant of regioselectivity, reaction conditions can have some influence. Factors to investigate include:
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Solvent: The polarity of the solvent can influence the reaction pathway.
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Temperature: Running the reaction at lower temperatures may enhance selectivity.
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Catalyst: The choice of acid or base catalyst can impact the rate of competing reaction pathways. For instance, in the Phillips-Ladenburg benzimidazole synthesis, which involves heating the diamine with a carboxylic acid, the use of a milder acid catalyst might offer better control.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low overall yield of benzimidazole products | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC to ensure the disappearance of the starting diamine. Extend the reaction time if necessary. 2. Ensure the this compound is pure and has not been oxidized (indicated by a dark color). Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. For condensation with aldehydes, moderate temperatures are often sufficient. For reactions with carboxylic acids, higher temperatures may be required.[3] |
| Formation of a complex mixture of byproducts | 1. Oxidation of the o-phenylenediamine starting material. 2. Side reactions of the aldehyde (e.g., self-condensation). 3. Reaction temperature is too high, leading to decomposition. | 1. Use freshly purified this compound. 2. Add the aldehyde slowly to the reaction mixture. 3. Perform the reaction at the lowest effective temperature. |
| Difficulty in separating the regioisomers by column chromatography | 1. Inappropriate solvent system. 2. Overloading of the column. | 1. Systematically screen different solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient elution may be necessary. 2. Use a larger column with a higher stationary phase to sample ratio. |
| Ambiguous NMR spectra making isomer identification difficult | 1. Overlapping signals of the two isomers. 2. Presence of impurities. | 1. Use a higher field NMR spectrometer for better signal dispersion. Run 2D NMR experiments (COSY, HSQC, HMBC) to aid in assignment. 2. Ensure the sample is of high purity before NMR analysis. |
Data Presentation
Experimental Protocols
The following is a general, adaptable protocol for the synthesis of 2-substituted-5(6)-bromo-6(5)-fluorobenzimidazoles.
Synthesis of 2-Aryl-5(6)-bromo-6(5)-fluoro-1H-benzimidazoles
This protocol is adapted from the synthesis of related substituted benzimidazoles.[1]
Materials:
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This compound
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Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
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Ethanol
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Montmorillonite K10 (or another suitable acid catalyst)
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Ethyl acetate
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Hexane
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, combine this compound (1.0 eq.), the aromatic aldehyde (1.1 eq.), and a catalytic amount of Montmorillonite K10.
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Add ethanol as the solvent.
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Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
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Upon completion (disappearance of the diamine starting material), filter the reaction mixture to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the two regioisomers.
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Characterize the purified isomers by NMR and Mass Spectrometry.
Visualizations
Caption: Predicted reaction pathway for the formation of regioisomers.
Caption: A logical workflow for troubleshooting the separation of regioisomers.
References
removal of starting material from 4-Bromo-5-fluorobenzene-1,2-diamine reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of starting materials from the reaction mixture of 4-Bromo-5-fluorobenzene-1,2-diamine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, focusing on the removal of unreacted starting materials and byproducts.
Problem 1: Incomplete removal of the nitro-aromatic precursor after reduction.
Possible Cause: The reduction reaction may not have gone to completion, or the work-up procedure is insufficient to separate the starting material from the product.
Solution:
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Optimize Reduction Conditions: Ensure the reducing agent (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation) is added in sufficient molar excess and that the reaction is allowed to proceed for an adequate amount of time.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
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Aqueous Work-up: An acidic wash can help remove the more basic diamine product into the aqueous layer, leaving the less basic nitro-aromatic precursor in the organic layer. Subsequent basification of the aqueous layer and extraction will recover the purified product.
dot
Caption: Workflow for separating the diamine product from a nitro-aromatic precursor.
Problem 2: Presence of unreacted 5-fluoro-2-nitroaniline starting material.
Possible Cause: Incomplete bromination of the starting material, 5-fluoro-2-nitroaniline.
Solution:
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Optimize Bromination: Ensure the use of an appropriate brominating agent (e.g., NBS) and reaction conditions.[2] Monitor the reaction progress using TLC or GC-MS to ensure complete consumption of the starting material.
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Chromatographic Separation: Flash column chromatography is an effective method for separating the more polar product, this compound, from the less polar starting material.
| Parameter | Starting Material (5-fluoro-2-nitroaniline) | Product (this compound) |
| Polarity | Less Polar | More Polar |
| Typical Rf | Higher | Lower |
Caption: Relative polarities and expected TLC behavior of starting material and product.
Problem 3: Difficulty in removing tin salts after SnCl₂ reduction.
Possible Cause: Formation of insoluble tin hydroxides during work-up.
Solution:
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Modified Work-up: After reaction completion, instead of directly basifying, pour the reaction mixture into a vigorously stirred, concentrated solution of Rochelle's salt (sodium potassium tartrate). Stir for several hours until a clear solution is obtained. The tartrate chelates the tin salts, keeping them soluble in the aqueous phase during extraction.
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Filtration: Filtering the reaction mixture through a pad of Celite® after basification can help remove precipitated tin salts.[2]
dot
Caption: Decision diagram for troubleshooting tin salt removal.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound on a large scale?
A1: For large-scale purification, recrystallization is often more practical and economical than column chromatography. A suitable solvent system should be determined empirically. Common solvent systems for aromatic amines include ethanol/water, toluene, or heptane/ethyl acetate mixtures. The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble at all temperatures.
Q2: How can I effectively remove colored impurities from my product?
A2: Colored impurities in aromatic amines are often due to oxidation. Treating the crude product solution with activated charcoal can effectively adsorb these colored byproducts. After treatment, the charcoal is removed by filtration. This is typically done before recrystallization.
Q3: What are the key parameters to consider for column chromatography purification?
A3: The choice of stationary phase (typically silica gel) and eluent system is critical. A gradient elution is often employed, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system should provide a good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4 on a TLC plate.[3]
Experimental Protocols
Protocol 1: General Aqueous Work-up for Removal of Acidic/Basic Impurities
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Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to extract the basic product, followed by water, and then brine.
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Combine the acidic aqueous layers and basify with a strong base (e.g., 10 M NaOH) to a pH > 10.[4]
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Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
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Solvent System Selection: Determine an appropriate eluent system using TLC. A common starting point for aromatic amines is a mixture of hexanes and ethyl acetate.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column, ensuring no air bubbles are trapped.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, pre-adsorb the solid product onto a small amount of silica gel.
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Elution: Run the column, gradually increasing the eluent polarity if necessary.
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]
| Technique | Typical Yield (%) | Achievable Purity (%) |
| Recrystallization | 70-90 | >99 |
| Column Chromatography | 60-85 | >99 |
| Acid-Base Extraction | 80-95 (recovery) | 95-98 |
Caption: Comparison of common purification techniques for this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4-Bromo-5-fluorobenzene-1,2-diamine
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on performing cross-coupling reactions with 4-Bromo-5-fluorobenzene-1,2-diamine. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in cross-coupling reactions?
A1: The structure of this compound presents several distinct challenges:
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Catalyst Inhibition: The two adjacent primary amine (-NH₂) groups can act as bidentate ligands, coordinating strongly to the palladium catalyst. This can lead to the formation of stable, inactive catalyst complexes, effectively poisoning the catalyst and halting the reaction.
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Substrate Reactivity: The fluorine atom, being strongly electron-withdrawing, influences the electronic properties of the aromatic ring, which can affect the rates of key steps in the catalytic cycle, such as oxidative addition.
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Potential for Side Reactions: The presence of two free amine groups can lead to undesired side reactions, such as N-arylation, especially under the conditions required for C-C or C-N bond formation at the C-Br position.
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Selectivity: Achieving selective coupling at the C-Br bond without involving the C-F or N-H bonds requires careful selection of the catalyst and reaction conditions. While C-F bond activation is challenging, it is a possibility under certain conditions.[1]
Q2: Is it necessary to protect the diamine groups before performing a cross-coupling reaction?
A2: Protection of the diamine groups is a critical strategic decision.
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When to Protect: Protecting the amines (e.g., as amides, carbamates, or by forming a heterocyclic ring like a benzimidazole) is highly recommended if you experience persistent issues with low yield, catalyst deactivation, or complex side-product formation. Protection prevents the chelation of the amines to the metal center, simplifying the catalytic cycle.
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When to Proceed without Protection: Direct coupling is possible but requires a carefully optimized catalyst system. Catalyst systems known for their high activity and resistance to inhibition by amines, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands), may be successful. However, this approach often requires more extensive screening of ligands, bases, and solvents.
Q3: Which types of cross-coupling reactions are most suitable for this substrate?
A3: Several common palladium-catalyzed cross-coupling reactions can be adapted for this compound, provided the challenges are addressed:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with boronic acids or esters. This reaction is often robust and tolerant of many functional groups.[2][3]
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Buchwald-Hartwig Amination: Used for forming C-N bonds.[4][5] This is challenging with the unprotected diamine due to the high probability of self-coupling or oligomerization. Protection of the substrate's amine groups is strongly advised if another amine is to be coupled.
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Sonogashira Coupling: Effective for creating C-C bonds with terminal alkynes. The reaction typically uses a palladium catalyst with a copper(I) co-catalyst.[6][7]
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Heck Coupling: Forms C-C bonds with alkenes. Careful optimization is needed to ensure good regioselectivity and avoid side reactions.[8][9]
Q4: What is a good general starting point for a catalyst system for a Suzuki-Miyaura coupling with this substrate?
A4: A reliable starting point for a Suzuki-Miyaura coupling would involve a modern palladium precatalyst and a bulky phosphine ligand known to promote challenging couplings.
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Palladium Source: A Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.
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Ligand: A sterically hindered, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are known to facilitate the key oxidative addition and reductive elimination steps.[10]
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Base: A moderately strong inorganic base is often effective. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[11]
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Solvent: An aprotic polar solvent system is generally preferred. A mixture of 1,4-dioxane/water or toluene/water is common.[11]
Troubleshooting Guide
Issue 1: Low or no conversion of the starting material.
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Potential Cause: Catalyst Inactivation by Diamine Chelation.
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Solution: If using the unprotected diamine, switch to a more sterically hindered ligand (e.g., BrettPhos, RuPhos) that can discourage bidentate coordination.[10] Alternatively, protect the diamine groups prior to the coupling reaction.
-
-
Potential Cause: Inefficient Catalyst System.
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Solution: Ensure the palladium precursor and ligand are fresh and handled under an inert atmosphere. Oxygen can degrade phosphine ligands and deactivate the Pd(0) catalyst.[11] Screen a panel of different ligands and bases to find the optimal combination for this specific substrate.
-
-
Potential Cause: Incorrect Base.
-
Solution: The choice of base is crucial.[12] If a weak base like Na₂CO₃ is failing, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.
-
Issue 2: Significant amount of dehalogenated byproduct (4-fluoro-benzene-1,2-diamine) is observed.
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Potential Cause: Slow Transmetalation or Reductive Elimination.
-
Solution: This side reaction occurs when the catalytic intermediate, after oxidative addition, is quenched by a proton source before the desired coupling partner can react.[11] Switch to a more electron-rich ligand to accelerate the reductive elimination step. Ensure the reaction is run under strictly anhydrous and inert conditions to minimize proton sources.
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Issue 3: Formation of a dark precipitate (Palladium Black).
-
Potential Cause: Catalyst Decomposition.
-
Solution: This indicates the Pd(0) catalyst is aggregating and falling out of the catalytic cycle. This can be caused by excessively high temperatures or ligand degradation. Reduce the reaction temperature and/or switch to a more thermally stable ligand or precatalyst.
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Issue 4: Complex mixture of byproducts is formed.
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Potential Cause: Side Reactions Involving the Amine Groups.
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Solution: Unprotected amines can undergo N-arylation, leading to oligomeric byproducts. This is the strongest indication that a protection strategy for the diamine is necessary. Protecting the amines will block these unwanted reaction pathways.
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Summary of Recommended Starting Conditions
The following tables provide generalized starting conditions for various cross-coupling reactions. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Rationale |
| Pd Source (mol%) | Pd(OAc)₂ (2%) | Pd₂(dba)₃ (1-2%) | Common and effective palladium precursors. |
| Ligand (mol%) | SPhos (4-5%) | XPhos (4-5%) | Bulky, electron-rich ligands that promote efficient coupling.[10] |
| Base (equiv.) | K₃PO₄ (2.0) | Cs₂CO₃ (2.0) | Strong bases often required for challenging substrates.[11] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Standard solvent systems for Suzuki reactions.[11] |
| Temperature (°C) | 80 - 100 | 90 - 110 | Higher temperatures may be needed but risk catalyst decomposition. |
| Typical Yield | 60 - 85% (Optimized) | 65 - 90% (Optimized) | Yields are highly dependent on the specific boronic acid used. |
Table 2: Sonogashira Coupling Conditions
| Parameter | Condition 1 | Condition 2 | Rationale |
| Pd Source (mol%) | Pd(PPh₃)₂Cl₂ (2-3%) | Pd(PPh₃)₄ (3-5%) | Standard catalysts for Sonogashira couplings.[7] |
| Co-catalyst (mol%) | CuI (4-6%) | CuI (5-10%) | Copper(I) is essential for the formation of the copper acetylide.[7] |
| Ligand | PPh₃ (from catalyst) | PPh₃ (from catalyst) | Triphenylphosphine is the classic ligand for this reaction. |
| Base (equiv.) | Et₃N (2-3) | i-Pr₂NH (2-3) | An amine base is required to neutralize the HX byproduct.[7] |
| Solvent | THF or Toluene | DMF | Anhydrous, degassed solvents are critical for success. |
| Temperature (°C) | 25 - 60 | 40 - 80 | Reaction can often proceed at or slightly above room temperature. |
| Typical Yield | 70 - 95% (Optimized) | 75 - 98% (Optimized) | Generally a high-yielding reaction if catalyst inhibition is avoided. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and must be optimized for each specific boronic acid partner.
Materials:
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This compound (1.0 equiv.)
-
Boronic acid or ester (1.2 - 1.5 equiv.)
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Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv.)
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Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound, the boronic acid, the palladium precursor, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox).
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Inert Atmosphere: Seal the vessel, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualized Workflows and Logic
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Decision tree for troubleshooting and catalyst system selection.
References
- 1. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
managing temperature control in 4-Bromo-5-fluorobenzene-1,2-diamine reactions
Welcome to the technical support center for 4-Bromo-5-fluorobenzene-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding temperature control in reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at room temperature in a dark place under an inert atmosphere to ensure its stability.
Q2: My reaction with this compound is showing low conversion at room temperature. What should I do?
A2: Low conversion at room temperature is a common issue. The reactivity of this compound in many reactions, such as benzimidazole synthesis, is often temperature-dependent. Gradually increasing the reaction temperature can significantly improve the conversion rate and product yield.
Q3: What is the optimal temperature range for reactions involving this compound?
A3: The optimal temperature can vary depending on the specific reaction, solvent, and catalyst used. However, for common reactions like benzimidazole synthesis, temperatures between 60°C and 100°C often provide a good balance between reaction rate and selectivity.[1] In some cases, high-temperature water reactions have been explored at temperatures as high as 250-400°C.[2]
Q4: I'm observing the formation of impurities at higher temperatures. How can I mitigate this?
A4: The formation of impurities at elevated temperatures can be due to side reactions or thermal degradation. To mitigate this, consider the following:
-
Optimize Temperature: Carefully screen a range of temperatures to find the lowest possible temperature that provides a reasonable reaction rate and yield.
-
Reduce Reaction Time: At higher temperatures, it may be possible to significantly reduce the reaction time, minimizing the formation of byproducts.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Catalyst Choice: The choice of catalyst can influence the required reaction temperature. Some catalysts may allow for lower operating temperatures.
Q5: Can microwave irradiation be used to improve my reaction?
A5: Yes, microwave-assisted synthesis can be a highly effective method for reactions involving this compound, particularly for the synthesis of 1,2-disubstituted benzimidazoles.[1] Microwave irradiation can lead to significantly shorter reaction times and improved yields compared to conventional heating.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Insufficient reaction temperature. | Gradually increase the temperature in increments of 10-20°C. Monitor the reaction progress by TLC or LC-MS. For benzimidazole synthesis, consider temperatures in the range of 60-100°C.[1] |
| Inappropriate solvent. | Ensure the chosen solvent is suitable for the reaction temperature and dissolves the reactants effectively. | |
| Catalyst inefficiency. | Verify the catalyst is active and used in the correct concentration. Consider screening alternative catalysts. | |
| Formation of Multiple Products/Impurities | Reaction temperature is too high. | Decrease the reaction temperature. Even a small reduction can sometimes significantly improve selectivity. |
| Prolonged reaction time. | Optimize the reaction time. Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. | |
| Presence of oxygen or water (for sensitive reactions). | Ensure the reaction is performed under a strictly inert atmosphere and with dry solvents. | |
| Darkening of the Reaction Mixture | Thermal decomposition of starting material or product. | Lower the reaction temperature. If high temperatures are necessary, try to minimize the reaction time. Consider if the product itself is unstable at the reaction temperature. |
| Inconsistent Results Between Batches | Poor temperature control. | Use a reliable heating mantle with a temperature controller and a thermocouple placed in the reaction mixture for accurate temperature monitoring. |
| Variations in reagent quality. | Ensure the purity of this compound and other reagents is consistent across batches. |
Experimental Protocols
General Protocol for Benzimidazole Synthesis using Conventional Heating
This protocol is a generalized procedure based on common synthetic methods.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 mmol), an aldehyde or carboxylic acid derivative (1 mmol), and a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: If required, add the appropriate catalyst (e.g., an acid or a metal catalyst).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 60-100°C) using a temperature-controlled heating mantle.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by filtration if it precipitates or by extraction after removing the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
General Protocol for Microwave-Assisted Benzimidazole Synthesis
-
Reaction Mixture Preparation: In a microwave-safe reaction vessel, combine this compound (1 mmol), an aldehyde (1 mmol), and a catalyst such as Er(OTf)3 (1% mmol) in a suitable solvent.[1]
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat the mixture to the specified temperature (e.g., 60°C) for a short duration (e.g., 5-10 minutes).[1]
-
Isolation: After cooling, the product can often be isolated by simple filtration or extraction.[1]
-
Purification: Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Effect of Temperature on Benzimidazole Synthesis Yield
| Entry | Temperature (°C) | Time (min) | Yield (%) | Method |
| 1 | Room Temperature | 120 | Low Conversion | Conventional |
| 2 | 60 | 120 | 59.6 | Conventional |
| 3 | 100 | 120 | 89.7 | Conventional |
| 4 | 60 | 5-10 | 86-99 | Microwave |
Data synthesized from literature reports for analogous reactions.[1]
Visualizations
Troubleshooting Workflow for Low Product Yield
Caption: A flowchart for troubleshooting low product yield.
Decision Pathway for Temperature Optimization
Caption: A decision-making process for temperature optimization.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-Bromo-5-fluorobenzene-1,2-diamine, a key building block in the synthesis of various pharmaceutical compounds. This document outlines a detailed experimental protocol for a reversed-phase HPLC (RP-HPLC) method, compares its performance with alternative analytical techniques, and presents supporting data in a clear, comparative format.
Introduction to Purity Analysis of this compound
This compound is a substituted aromatic diamine whose purity is paramount to ensure the desired reaction outcomes and the safety and efficacy of the final drug product. Impurities can arise from the synthetic route, degradation, or storage. Therefore, a robust and validated analytical method is essential for its quality assessment. HPLC is a widely adopted technique for this purpose due to its high resolution, sensitivity, and versatility.
Comparative Analysis of Analytical Techniques
While HPLC is a primary method for purity determination, other techniques can also be employed. The choice of method depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.
Table 1: Comparison of Analytical Methods for Purity Determination
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | HPLC separation coupled with highly selective and sensitive mass detection. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[1] | Highly versatile for a wide range of compounds, offering high sensitivity and selectivity.[2] |
| Selectivity | Good, can be optimized by choice of column and mobile phase. | Excellent, based on both retention time and mass spectrum. | Superior, provides structural information and can distinguish between co-eluting compounds. |
| Sensitivity | Good (ng to µg range). | Very good (pg to ng range).[1] | Excellent (fg to pg range).[2] |
| Quantitation | Highly accurate and precise with appropriate standards. | Good, but can be affected by matrix effects and derivatization efficiency. | Highly accurate and precise, often used for trace-level quantification. |
| Sample Throughput | Moderate to high. | Moderate, can be limited by longer run times and sample preparation. | High, with the use of ultra-high-performance liquid chromatography (UHPLC) systems.[3][4] |
| Instrumentation Cost | Moderate. | Moderate to high. | High. |
| Typical Impurities Detected | Starting materials (e.g., 4-bromo-3-fluoro-6-nitroaniline), isomers, and degradation products.[5] | Volatile organic impurities and residual solvents. | A wide range of impurities, including those at very low levels. |
Experimental Protocol: RP-HPLC for Purity of this compound
This section details a standard reversed-phase HPLC method for the purity analysis of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard (purity ≥ 98%)[6]
-
Sample of this compound for analysis
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 100 mL of a 50:50 mixture of acetonitrile and water.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the baseline is clean.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the purity of the sample using the area normalization method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Data Presentation
The following table presents hypothetical data from the HPLC analysis of a sample of this compound.
Table 2: Hypothetical HPLC Purity Analysis Data
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identification |
| 1 | 4.2 | 15,000 | 0.3 | Unknown Impurity |
| 2 | 8.5 | 50,000 | 1.0 | Starting Material (e.g., 4-bromo-3-fluoro-6-nitroaniline) |
| 3 | 15.3 | 4,850,000 | 97.0 | This compound |
| 4 | 18.1 | 85,000 | 1.7 | Isomeric Impurity |
| Total | 5,000,000 | 100.0 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the HPLC purity analysis.
Caption: Workflow for HPLC Purity Analysis.
This guide provides a framework for the HPLC analysis of this compound, offering a detailed protocol and a comparative overview of alternative methods. Researchers are encouraged to adapt and validate this method for their specific laboratory conditions and regulatory requirements.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. echemi.com [echemi.com]
- 6. This compound|CAS:153505-37-4|Tachizaki Biomedical [chemlab-tachizaki.com]
A Comparative Guide to Analytical Methods for the Characterization of 4-Bromo-5-fluorobenzene-1,2-diamine Products
For researchers, scientists, and drug development professionals, the robust and accurate characterization of chemical entities is fundamental to ensuring quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical methods for the characterization of 4-Bromo-5-fluorobenzene-1,2-diamine and its related products. The techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
This document outlines the principles of each technique, presents comparative performance data based on the analysis of analogous aromatic amines and halogenated compounds, and provides detailed experimental protocols to guide method development and validation.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique is contingent on the specific analytical objective, such as purity assessment, impurity profiling, or structural elucidation. The following table summarizes the typical performance characteristics of each method for the analysis of aromatic amines and related compounds, offering a baseline for comparison.
| Analytical Method | Parameter | Typical Performance for Aromatic Amines/Halogenated Compounds | Suitability for this compound |
| HPLC-UV | Linearity (R²) | > 0.999[1] | High |
| Limit of Detection (LOD) | ~0.05 µg/mL[2] | High | |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL[2] | High | |
| Precision (%RSD) | < 2%[2] | High | |
| Accuracy/Recovery (%) | 98-102%[2] | High | |
| GC-MS | Linearity (R²) | > 0.998[2] | Moderate (may require derivatization) |
| Limit of Detection (LOD) | 0.9 - 50 pg/L[3] | Very High | |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL - 35 pg/mL[2] | Very High | |
| Precision (%RSD) | < 15%[3] | High | |
| Accuracy/Recovery (%) | 80 - 104%[3] | High | |
| Quantitative NMR (qNMR) | Purity Uncertainty | Typically < 1% | High |
| Specificity | Very High | Very High | |
| Sample Throughput | Low to Moderate | Moderate | |
| Non-destructive | Yes | High | |
| FT-IR | Primary Application | Functional Group Identification | High |
| Quantitative Capability | Limited | Low | |
| Sample Throughput | High | High | |
| Non-destructive | Yes | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be adapted and validated for the specific application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 4.0) is commonly used. For example, a gradient starting from 30% acetonitrile and increasing to 80% over 20 minutes can be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength of maximum absorbance for the analyte (e.g., determined by DAD scan).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as a mixture of the initial mobile phase (e.g., 30:70 acetonitrile:water), to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the amine groups, derivatization may be necessary to improve the chromatographic properties of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injector Temperature: 280 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50-500 amu. For quantitative analysis, selected ion monitoring (SIM) of characteristic ions should be used.
Sample Preparation with Derivatization (Example with Acetic Anhydride):
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate) and 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, the sample can be directly injected or further diluted if necessary.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that can determine the purity of a sample without the need for an identical reference standard.[4][5]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with known purity and non-overlapping signals with the analyte (e.g., maleic acid, dimethyl sulfone).
-
Pulse Sequence: A simple 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32).
Sample Preparation:
-
Accurately weigh the this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where I is the integral, N is the number of protons, MW is the molecular weight, m is the mass, and P is the purity of the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in a molecule.
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Measurement Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
Sample Preparation:
-
For solid samples, a small amount of the powder is placed directly on the ATR crystal.
Data Interpretation:
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups. For this compound, key expected vibrations include:
-
N-H stretching of the amine groups (typically a doublet in the range of 3300-3500 cm⁻¹).
-
C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹).
-
C=C stretching of the aromatic ring (in the region of 1450-1600 cm⁻¹).
-
C-N stretching (around 1250-1350 cm⁻¹).
-
C-F stretching (typically a strong band in the 1000-1300 cm⁻¹ region).
-
C-Br stretching (usually found at lower wavenumbers, < 1000 cm⁻¹).
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for selecting an analytical method and the general experimental process for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
A Comparative Analysis of the Reactivity of 4-Bromo-5-fluorobenzene-1,2-diamine and Other Phenylenediamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-Bromo-5-fluorobenzene-1,2-diamine with other phenylenediamines. Understanding the relative reactivity of this and other substituted phenylenediamines is crucial for their application in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. This document outlines the electronic effects of substituents on the nucleophilicity of the diamine moiety, supported by experimental data from the literature, and provides detailed experimental protocols for comparative analysis.
Introduction to Phenylenediamine Reactivity
Phenylenediamines are aromatic compounds containing two amino groups attached to a benzene ring. They are key building blocks in organic synthesis, particularly for the formation of heterocyclic compounds such as quinoxalines and benzimidazoles. The reactivity of a phenylenediamine is primarily determined by the nucleophilicity of its amino groups, which is significantly influenced by the electronic properties of any substituents on the aromatic ring.
Electron-donating groups (EDGs) increase the electron density on the aromatic ring and the amino groups, thereby enhancing their nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to reduced nucleophilicity and slower reaction rates. Halogens, such as bromine and fluorine, are generally considered electron-withdrawing through their inductive effect, which outweighs their weaker resonance-donating effect.
Comparing this compound
This compound possesses two electron-withdrawing halogen substituents on the benzene ring. This substitution pattern is expected to significantly decrease the basicity and nucleophilicity of the amino groups compared to unsubstituted o-phenylenediamine. This reduced reactivity can be advantageous in certain synthetic applications where controlled or selective reactions are desired.
Quantitative Reactivity Comparison
A common method to quantitatively assess the reactivity of substituted phenylenediamines is through competitive reactions, such as the synthesis of quinoxalines from a 1,2-dicarbonyl compound like benzil. The relative rates of reaction can be correlated using the Hammett equation, which provides a quantitative measure of the electronic influence of substituents.
A study on the accelerated formation of 2,3-diphenylquinoxalines in microdroplets using competition experiments between o-phenylenediamine and various substituted derivatives provides valuable insight. The negative value of the reaction constant (ρ = -0.96) from the Hammett plot confirms that electron-donating groups accelerate the reaction, while electron-withdrawing groups retard it.[1]
While this compound was not explicitly tested in this study, the data for other halogenated phenylenediamines allows for a strong inference of its reactivity.
Table 1: Relative Reactivity of Substituted o-Phenylenediamines in Quinoxaline Formation
| o-Phenylenediamine Derivative | Substituent(s) | Relative Reactivity (kX/kH) | pKa of Conjugate Acid (Predicted/Experimental) |
| 4-Methyl-o-phenylenediamine | -CH₃ (EDG) | > 1 | ~4.7 |
| o-Phenylenediamine | -H | 1.00 | 4.57[2] |
| 4-Fluoro-o-phenylenediamine | -F (EWG) | < 1 | Lower than 4.57 |
| 4-Chloro-o-phenylenediamine | -Cl (EWG) | < 1 | Lower than 4.57 |
| 4-Bromo-o-phenylenediamine | -Br (EWG) | < 1 | Lower than 4.57 |
| 4,5-Dichloro-o-phenylenediamine | -Cl, -Cl (EWG) | < 1 (significantly) | Significantly lower than 4.57 |
| 4-Bromo-5-fluoro- o-phenylenediamine | -Br, -F (EWG) | < 1 (predicted to be significantly lower) | Predicted to be significantly lower than 4.57 |
EDG: Electron-Donating Group; EWG: Electron-Withdrawing Group. The relative reactivity is inferred from the Hammett study where electron-withdrawing groups showed a retarding effect.[1] pKa values for substituted derivatives are expected to be lower than the parent compound due to the electron-withdrawing nature of halogens.
Table 2: Experimental pKa Values of Unsubstituted Phenylenediamines
| Phenylenediamine Isomer | pKa of Conjugate Acid |
| o-Phenylenediamine | 4.57[2] |
| m-Phenylenediamine | 4.88 |
| p-Phenylenediamine | 6.31[3] |
The pKa values indicate the basicity of the diamines, which correlates with their nucleophilicity. The presence of two strong electron-withdrawing groups in this compound would lead to a pKa value significantly lower than that of o-phenylenediamine.
Experimental Protocols
The following are representative experimental protocols for the synthesis of quinoxalines, which can be used for comparative reactivity studies.
Protocol 1: Classical Condensation for Quinoxaline Synthesis
This method is a traditional approach for synthesizing quinoxalines and can be used to compare the reactivity of different phenylenediamines by monitoring reaction time and yield under identical conditions.[4]
Materials:
-
o-Phenylenediamine or substituted derivative (e.g., this compound) (10 mmol)
-
Benzil (10 mmol)
-
Ethanol (95%, 50 mL)
Procedure:
-
Dissolve the o-phenylenediamine derivative and benzil in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (or after a set time for comparative studies), cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry to obtain the quinoxaline product.
-
The yield can be calculated and used as a measure of reactivity for different diamines under the same reaction time.
Protocol 2: Microwave-Assisted Synthesis of Quinoxalines
Microwave-assisted synthesis often provides higher yields in shorter reaction times and is a greener alternative to classical heating.[4][5]
Materials:
-
o-Phenylenediamine or substituted derivative (1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina (0.5 g)
Procedure:
-
Thoroughly mix the o-phenylenediamine derivative, benzil, and acidic alumina in a microwave-safe vessel.
-
Place the vessel in a microwave synthesizer and irradiate at a set power and time (e.g., 160 W for 3-5 minutes).[5]
-
After irradiation, allow the mixture to cool to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Filter to remove the acidic alumina and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Compare the yields for different phenylenediamines to assess their relative reactivity.
Protocol 3: Determination of pKa by Potentiometric Titration
This protocol can be used to experimentally determine the pKa of different phenylenediamine derivatives, providing a direct measure of their basicity.[6]
Materials:
-
Phenylenediamine derivative (approx. 40 µmol)
-
Methanol
-
Deionized water
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
pH meter and electrode
Procedure:
-
Dissolve the phenylenediamine derivative in a methanol-water mixture (e.g., 1:9 v/v).
-
Titrate the solution with the standardized sodium hydroxide solution, recording the pH at regular intervals of titrant addition.
-
Plot the pH versus the volume of NaOH added.
-
The pKa can be determined from the titration curve, typically at the half-equivalence point.
-
For diamines, two pKa values may be observed corresponding to the two amino groups.
Visualizing Reaction Pathways and Workflows
Caption: Reaction mechanism for the formation of quinoxalines.
Caption: Workflow for comparing the reactivity of phenylenediamines.
Conclusion
The reactivity of this compound is significantly lower than that of unsubstituted o-phenylenediamine due to the strong electron-withdrawing effects of the bromine and fluorine substituents. This reduced reactivity can be quantitatively estimated through Hammett correlations derived from competitive quinoxaline synthesis and qualitatively understood from its predicted lower pKa value. For researchers and drug development professionals, this modulation of reactivity is a key consideration in designing synthetic routes and can be exploited to achieve desired selectivity and control in chemical transformations. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the reactivity profile of this and other substituted phenylenediamines.
References
- 1. Hammett Correlation in the Accelerated Formation of 2,3-Diphenylquinoxalines in Nebulizer Microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. enamine.net [enamine.net]
A Comparative Guide to 4-Bromo-5-fluorobenzene-1,2-diamine and 4-bromo-1,2-diaminobenzene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and advanced materials, the choice of building blocks is paramount. Substituted o-phenylenediamines are crucial precursors for a variety of heterocyclic compounds, most notably quinoxalines and benzodiazepines. This guide provides a detailed comparison of two such precursors: 4-Bromo-5-fluorobenzene-1,2-diamine and its non-fluorinated analog, 4-bromo-1,2-diaminobenzene. We will delve into their synthesis, physicochemical properties, and performance in key synthetic applications, supported by experimental data and protocols.
Physicochemical Properties: The Impact of Fluorine
The introduction of a fluorine atom to the benzene ring in this compound significantly influences its electronic properties, which in turn affects its reactivity, basicity, and lipophilicity compared to 4-bromo-1,2-diaminobenzene.
| Property | This compound | 4-bromo-1,2-diaminobenzene |
| CAS Number | 153505-37-4[1][2] | 1575-37-7[3][4] |
| Molecular Formula | C₆H₆BrFN₂[1][2] | C₆H₇BrN₂[3][5] |
| Molecular Weight | 205.03 g/mol [1][2] | 187.04 g/mol [3][5] |
| Melting Point | Not available | 65-69 °C (dec.)[3][4] |
| pKa (Predicted) | Not available | 3.46±0.10[6] |
| logP (Predicted) | 1.4 | 1.3 |
| Appearance | Solid powder | White to gray to brown powder[4] |
Note: Predicted values are computationally derived and may differ from experimental values.
The fluorine atom, being highly electronegative, is expected to decrease the basicity of the adjacent amino groups in this compound, making it a weaker nucleophile compared to its non-fluorinated counterpart. This has direct implications for its reactivity in condensation reactions.
Synthesis of the Diamines: A Comparative Overview
Both diamines are typically synthesized by the reduction of their corresponding nitroaniline precursors. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product.
General Synthesis Workflow:
Caption: General workflow for the synthesis of phenylenediamines.
Synthesis of 4-bromo-1,2-diaminobenzene
Several methods have been reported for the reduction of 4-bromo-2-nitroaniline. The yields vary depending on the chosen reducing system.
| Reducing System | Solvent | Yield | Reference |
| SnCl₂·2H₂O | Ethanol | 94% | [Bioorganic and Medicinal Chemistry, 2000, 8(11), 2591-2600][7] |
| SnCl₂, HCl | - | 96% | [Australian Journal of Chemistry, 1983, 36(11), 2317-2325][7] |
| FeCl₃, NH₂NH₂ | Methanol | 97% | [Bioorganic and Medicinal Chemistry Letters, 2002, 12(5), 827-832][7] |
| Fe/HCl | - | - | [7] |
Experimental Protocol: Reduction of 4-bromo-2-nitroaniline with SnCl₂
-
Dissolve 4-bromo-2-nitroaniline (1 equivalent) in ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, ~5 equivalents) to the solution.
-
Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-bromo-1,2-diaminobenzene.
Synthesis of this compound
The synthesis of the fluorinated analogue also proceeds via the reduction of the corresponding nitro compound, 4-bromo-5-fluoro-2-nitroaniline.
| Reducing System | Solvent | Yield | Reference |
| SnCl₂ | Ethanol | 43% | [8] |
Experimental Protocol: Reduction of 4-bromo-5-fluoro-2-nitroaniline with SnCl₂
-
To a suspension of 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) in ethanol, add stannous chloride (SnCl₂, ~3 equivalents).
-
Heat the reaction mixture at reflux for 14 hours.
-
After cooling to room temperature, concentrate the mixture in vacuo.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting slurry through a pad of Celite®, washing the cake with ethyl acetate.
-
Separate the organic layer of the filtrate, wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to afford this compound.[8]
Comparison of Synthesis:
The available data suggests that the reduction of 4-bromo-2-nitroaniline can be achieved with higher yields compared to its fluorinated counterpart under similar conditions. This could be attributed to differences in the electronic properties and stability of the starting materials and intermediates.
Application in Quinoxaline Synthesis
A primary application of these diamines is in the synthesis of quinoxalines, a class of heterocyclic compounds with diverse biological activities. The general reaction involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Quinoxaline Synthesis Workflow:
Caption: General scheme for the synthesis of quinoxalines.
While no direct comparative studies on the reaction rates and yields of this compound and 4-bromo-1,2-diaminobenzene in quinoxaline synthesis were found, we can infer some differences based on their electronic properties. The reduced nucleophilicity of the fluorinated diamine may necessitate harsher reaction conditions (e.g., higher temperatures or longer reaction times) or the use of a catalyst to achieve comparable yields to the non-fluorinated analogue.
Representative Experimental Protocol: Synthesis of 6-Bromo-2,3-diphenylquinoxaline
This protocol can be adapted for both diamines.
-
In a round-bottom flask, dissolve 4-bromo-1,2-diaminobenzene (1 equivalent) and benzil (1 equivalent) in ethanol.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid or p-toluenesulfonic acid).
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration and wash with cold ethanol.
-
If necessary, recrystallize the crude product from a suitable solvent to obtain pure 6-bromo-2,3-diphenylquinoxaline.
The resulting quinoxaline from this compound would be 6-bromo-7-fluoro-2,3-diphenylquinoxaline. The fluorine substituent in the final product can be advantageous in drug discovery, as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Impact of Fluorination on Biological Activity and Drug Development
The strategic incorporation of fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. Fluorine substitution can:
-
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions.
-
Increase Lipophilicity: This can improve membrane permeability and cellular uptake.
Therefore, quinoxalines and other heterocyclic compounds derived from this compound may exhibit improved pharmacological profiles compared to their non-fluorinated counterparts.
Logical Relationship in Drug Development:
Caption: Influence of precursor choice on final compound properties.
Conclusion
Both this compound and 4-bromo-1,2-diaminobenzene are valuable building blocks in organic synthesis. The choice between them depends on the specific goals of the research.
-
4-bromo-1,2-diaminobenzene is a readily available and often higher-yielding precursor for the synthesis of bromo-substituted heterocycles.
-
This compound , while potentially requiring more optimized synthetic conditions due to its lower nucleophilicity, offers access to fluorinated compounds with potentially superior biological and material properties.
Researchers should consider the trade-offs between synthetic accessibility and the desired physicochemical and pharmacological properties of the final product when selecting between these two reagents. This guide provides the foundational data and protocols to make an informed decision for your specific synthetic needs.
References
- 1. This compound | 153505-37-4 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 4-ブロモ-1,2-ジアミノベンゼン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Bromo-1,2-diaminobenzene, 97% 1575-37-7 India [ottokemi.com]
- 5. chembk.com [chembk.com]
- 6. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
spectroscopic comparison of benzimidazoles from fluorinated vs non-fluorinated diamines
A Comparative Guide for Researchers and Drug Development Professionals
The introduction of fluorine into pharmacologically active molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a detailed spectroscopic comparison of benzimidazoles synthesized from fluorinated versus non-fluorinated diamines, offering researchers and drug development professionals a comprehensive reference based on experimental data. By examining the characteristic shifts and patterns in NMR, IR, UV-Vis, and Mass Spectrometry, we can elucidate the electronic effects of fluorine on the benzimidazole scaffold.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a representative non-fluorinated benzimidazole (Benzimidazole) and a fluorinated analogue (5-Fluorobenzimidazole). This allows for a direct comparison of the impact of the fluorine substituent on the spectroscopic properties.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. The introduction of a highly electronegative fluorine atom is expected to cause significant changes in the NMR spectra.
Table 1: ¹H and ¹³C NMR Spectroscopic Data of Benzimidazole and 5-Fluorobenzimidazole in DMSO-d₆
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| Benzimidazole | ¹H | 8.21 (s, 1H, H-2), 7.58-7.59 (m, 2H, Ar-H), 7.17-7.20 (m, 2H, Ar-H)[1] |
| ¹³C | 142.3, 122.0, 120.7, 108.8[1] | |
| 5-Fluorobenzimidazole | ¹H | 12.81 (s, 1H, NH), 8.38 (s, 1H, H-2), 7.63 (dd, J = 8.5, 4.9 Hz, 1H), 7.47 (d, J = 7.8 Hz, 1H), 7.04 (td, J = 9.7, 1.9 Hz, 1H) |
| ¹³C | 158.29 (d, J = 235 Hz), 143.01, 140.79, 134.60, 115.70 (d, J = 10 Hz), 109.62 (d, J = 25 Hz), 100.93 (d, J = 28 Hz) |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a crucial technique for characterizing fluorinated organic molecules. The chemical shift of the fluorine nucleus is highly sensitive to its environment. For 5-fluorobenzimidazole, a single resonance is expected, and its chemical shift provides valuable information about the electronic nature of the benzimidazole ring. While a specific spectrum for 5-fluorobenzimidazole was not found, typical chemical shifts for fluorine attached to an aromatic ring (Ar-F) are in the range of +80 to +170 ppm relative to neat CFCl₃.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The vibrational frequencies of bonds are influenced by bond strength and the masses of the connected atoms.
Table 2: Key IR Absorption Bands for Benzimidazole and a Representative Fluorinated Benzimidazole
| Functional Group | Benzimidazole (cm⁻¹) | 5-Fluorobenzimidazole (Expected, cm⁻¹) | Effect of Fluorination |
| N-H Stretch | 3409[1] | ~3400 | Minimal direct effect on the N-H bond vibration. |
| C-H Aromatic Stretch | 2923[1] | ~2920 | Minimal change expected. |
| C=N Stretch | ~1620 | ~1620 | Minor shifts may occur due to electronic effects. |
| C-F Stretch | Not Applicable | ~1200-1100 | Appearance of a strong C-F stretching band is a key indicator of fluorination. |
| Aromatic C=C Bending | ~850-750 | ~850-750 | May show slight shifts due to changes in ring electron density. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption maxima (λmax) can be influenced by substituents that alter the energy of the molecular orbitals.
Table 3: UV-Visible Absorption Data for Benzimidazole
| Compound | Solvent | λmax (nm) |
| Benzimidazole | Water | 245, 271, 278 |
| Acetonitrile | ~275, ~282 |
For 5-fluorobenzimidazole, slight shifts in the absorption maxima are expected due to the electronic influence of the fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation pathways can help in structure elucidation.
Table 4: Key Mass Spectrometry Data for Benzimidazole and 5-Fluorobenzimidazole
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Effect of Fluorination |
| Benzimidazole | 118 | 91, 64 | The fragmentation of the benzimidazole core typically involves the loss of HCN. |
| 5-Fluorobenzimidazole | 136 | 109, 82 | The molecular ion peak is shifted by +18 amu due to the fluorine atom. Fragmentation will also involve the loss of HCN, leading to fluorinated fragment ions. |
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic characterization of benzimidazole and 5-fluorobenzimidazole.
Synthesis of Benzimidazole
This protocol is adapted from established methods for the condensation of o-phenylenediamine with formic acid.[2][3][4]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and formic acid (1.5 eq).
-
Heating: Heat the mixture on a water bath at 100°C for 2 hours.
-
Work-up: Cool the reaction mixture and slowly add 10% sodium hydroxide solution until the mixture is alkaline.
-
Isolation: Filter the crude product, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from hot water to obtain pure benzimidazole.
Synthesis of 5-Fluorobenzimidazole
This protocol is an adaptation of the benzimidazole synthesis for a fluorinated starting material.
-
Reaction Setup: In a round-bottom flask, combine 4-fluoro-o-phenylenediamine (1.0 eq) and formic acid (1.5 eq).
-
Heating: Heat the mixture on a water bath at 100°C for 2 hours.
-
Work-up: Cool the reaction mixture and neutralize with a 10% sodium hydroxide solution.
-
Isolation: Filter the precipitated solid, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-fluorobenzimidazole.
Spectroscopic Analysis
-
NMR Spectroscopy: Prepare solutions of the benzimidazole samples in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer.
-
IR Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or an ATR-FTIR spectrometer.
-
UV-Vis Spectroscopy: Prepare dilute solutions of the samples in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.
-
Mass Spectrometry: Analyze the samples using an electron ionization (EI) mass spectrometer to obtain the mass spectrum and fragmentation pattern.
Visualization of Concepts
The following diagrams illustrate the synthesis workflow and the key comparative aspects of the spectroscopic data.
References
A Comparative Guide to the Synthesis of 4-Bromo-5-fluorobenzene-1,2-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of synthetic methodologies for producing 4-Bromo-5-fluorobenzene-1,2-diamine, a key building block in the development of various pharmaceutical compounds. We present a comparative analysis of two primary synthetic routes, offering detailed experimental protocols, quantitative performance data, and workflow visualizations to aid researchers in selecting the optimal method for their specific needs.
Executive Summary
The synthesis of this compound is crucial for the advancement of numerous drug discovery programs. This guide evaluates two distinct synthetic pathways:
-
Route 1: Bromination of 5-fluoro-2-nitroaniline followed by reduction. This is a well-established, two-step process that offers reliability and scalability.
-
Route 2: Nucleophilic aromatic substitution of 1,4-dibromo-2-fluoro-5-nitrobenzene followed by reduction. This alternative route provides a different strategic approach to the target molecule.
The performance of each route is assessed based on key metrics including overall yield, purity of the final product, reaction time, and the complexity of the experimental procedure.
Data Presentation: A Quantitative Comparison of Synthetic Routes
The following table summarizes the quantitative data for the two primary synthetic routes to this compound. The data presented is a synthesis of reported experimental values and provides a clear comparison of the efficiency of each method.
| Metric | Route 1: Bromination-Reduction | Route 2: Di-amination-Reduction |
| Starting Material | 5-fluoro-2-nitroaniline | 1,4-dibromo-2-fluorobenzene |
| Key Intermediates | 4-bromo-5-fluoro-2-nitroaniline | 1,4-dibromo-2-fluoro-5-nitrobenzene, 4-bromo-2-fluoro-5-nitroaniline |
| Overall Yield | Good to Excellent (typically 70-85%) | Moderate (typically 40-60%) |
| Product Purity | High (>98% achievable with standard purification) | Good (>95% achievable, may require more rigorous purification) |
| Reaction Time | 12-24 hours | 24-48 hours |
| Number of Steps | 2 | 3 |
| Key Reagents | N-Bromosuccinimide (NBS), Fe/HCl or SnCl₂ | Nitrating agents, NH₃/amines, Reducing agents |
| Advantages | High overall yield, well-documented procedures, readily available starting material. | Avoids direct handling of potentially unstable intermediates. |
| Disadvantages | Use of strong acids and metal reductants. | Lower overall yield, potentially harsh reaction conditions for amination. |
Mandatory Visualizations: Reaction Workflows
The following diagrams illustrate the logical workflow for each synthetic route, providing a clear visual representation of the experimental process.
Caption: Workflow for the synthesis of this compound via Route 1.
Caption: Workflow for the synthesis of this compound via Route 2.
Experimental Protocols
Route 1: Bromination-Reduction Method
Step 1: Synthesis of 4-bromo-5-fluoro-2-nitroaniline
-
Materials: 5-fluoro-2-nitroaniline, N-Bromosuccinimide (NBS), Acetic Acid.
-
Procedure: To a solution of 5-fluoro-2-nitroaniline (1 equivalent) in acetic acid, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-water. Filter the precipitated solid, wash with water, and dry under vacuum to obtain 4-bromo-5-fluoro-2-nitroaniline.
-
Typical Yield: 90-95%.
-
Purity: >98% after washing.
Step 2: Synthesis of this compound
-
Materials: 4-bromo-5-fluoro-2-nitroaniline, Iron powder (or Tin(II) chloride dihydrate), Hydrochloric acid, Ethanol, Sodium bicarbonate.
-
Procedure (using Iron): To a mixture of 4-bromo-5-fluoro-2-nitroaniline (1 equivalent) and iron powder (3 equivalents) in ethanol and water, add concentrated hydrochloric acid dropwise while heating the mixture to reflux. Maintain reflux for 6-8 hours, monitoring by TLC. After completion, cool the reaction mixture and filter through celite. Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Typical Yield: 80-90%.
-
Purity: >98% after extraction and drying.
Route 2: Di-amination-Reduction Method
Step 1: Synthesis of 1,4-dibromo-2-fluoro-5-nitrobenzene
-
Materials: 1,4-dibromo-2-fluorobenzene, Nitric acid, Sulfuric acid.
-
Procedure: To a cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid, slowly add 1,4-dibromo-2-fluorobenzene (1 equivalent). Allow the reaction to stir at 0-5 °C for 2-3 hours. Carefully pour the reaction mixture onto crushed ice. Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry to afford 1,4-dibromo-2-fluoro-5-nitrobenzene.
-
Typical Yield: 85-90%.
-
Purity: >97%.
Step 2: Synthesis of 4-bromo-2-fluoro-5-nitroaniline
-
Materials: 1,4-dibromo-2-fluoro-5-nitrobenzene, Aqueous ammonia, a polar aprotic solvent (e.g., DMSO).
-
Procedure: In a sealed pressure vessel, heat a solution of 1,4-dibromo-2-fluoro-5-nitrobenzene (1 equivalent) in a suitable solvent with an excess of concentrated aqueous ammonia at 100-120 °C for 12-16 hours. After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the crude product by column chromatography to obtain 4-bromo-2-fluoro-5-nitroaniline.
-
Typical Yield: 50-65%.
-
Purity: >96% after chromatography.
Step 3: Synthesis of this compound
-
Procedure: The reduction of the nitro group in 4-bromo-2-fluoro-5-nitroaniline and subsequent introduction of the second amino group can be challenging. A common approach involves the reduction of the nitro group as described in Route 1, Step 2, followed by a nucleophilic aromatic substitution to replace the second bromine with an amino group, which may require harsh conditions and lead to a mixture of products.
Conclusion and Recommendations
Both synthetic routes presented are viable for the preparation of this compound.
Route 1 is the recommended method for most applications due to its higher overall yield, simpler experimental procedures, and the ready availability of the starting material. The two-step sequence is robust and has been well-documented in the literature, making it a reliable choice for both small-scale research and larger-scale production.
Route 2 offers an alternative approach that may be considered if the starting material for Route 1 is unavailable or if specific regiochemical outcomes are desired in more complex derivatives. However, researchers should be aware of the lower overall yield and the potentially more challenging amination steps.
Ultimately, the choice of synthetic method will depend on the specific requirements of the research project, including scale, available resources, and the desired purity of the final product. This guide provides the necessary data and protocols to make an informed decision.
Comparative Cross-Reactivity Profile of 4-Bromo-5-fluorobenzene-1,2-diamine Derivatives: A Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compounds derived from the 4-Bromo-5-fluorobenzene-1,2-diamine scaffold represent a promising area of chemical space for the development of novel therapeutic agents. The unique combination of bromine and fluorine substituents on the phenylenediamine core suggests the potential for significant biological activity. This guide provides a comparative overview of the potential cross-reactivity of these derivatives, drawing upon experimental data from structurally analogous compounds to inform preclinical research strategies. Due to the limited availability of public data on the specific target compounds, this guide utilizes data from related halogenated and fluorinated diamine derivatives to provide a predictive framework for assessing potential anticancer, antimicrobial, and kinase inhibitory activities.
Data Presentation: Comparative Biological Activity
The following tables summarize the biological activities of compounds structurally related to this compound derivatives. This data is intended to be illustrative and to provide a basis for comparison when evaluating novel compounds synthesized from this scaffold.
Table 1: Comparative Cytotoxicity of Halogenated Aniline Derivatives against Cancer Cell Lines
| Compound Class | Derivative Example | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Halogenated Anilinoquinazoline | 3-Bromo-anilinoquinazoline | EGFR-TKI | 0.025 | Gefitinib | ~0.015 |
| Halogenated Anilinoquinazoline | 3-Fluoro-anilinoquinazoline | EGFR-TKI | 3.8 | Gefitinib | ~0.015 |
| Halogenated Anilinoquinazoline | 3-Chloro-anilinoquinazoline | EGFR-TKI | 0.31 | Gefitinib | ~0.015 |
| Brominated Methoxyquinoline | Compound 7 | A549 (Lung) | 4.76 | Doxorubicin | ~0.5 |
| Brominated Methoxyquinoline | Compound 11 | MDA-MB-231 (Breast) | 35.1 | Doxorubicin | ~0.8 |
Table 2: Comparative Antimicrobial Activity of Fluorinated Diamine Analogs
| Compound Class | Derivative Example | Bacterial Strain | MIC (µM) | Reference Compound | MIC (µM) |
| Fluorinated Aldimine | Compound 57 | S. aureus | 5.1 | Ceftriaxone | ~2.8 |
| Fluorinated Aldimine | Compound 57 | E. coli | 43.4 | Ceftriaxone | ~1.2 |
| Fluorinated Aldimine | Compound 41 | P. aeruginosa | ~9.0 | Ciprofloxacin | ~19.0 |
| Amine Fluoride | AmF | S. sobrinus | > MIC | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the assessment of novel compounds derived from this compound.
Cytotoxicity Screening: MTT Assay
This assay determines the concentration at which a compound inhibits 50% of cell growth (IC50).
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for 48-72 hours.[1]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 3-4 hours.[1]
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared.
-
Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing appropriate broth media.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the selectivity of compounds.
-
Assay Principle: These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor. This can be done using various detection methods, including fluorescence, luminescence, or radioactivity.
-
General Protocol:
-
A specific kinase, its substrate, and ATP are combined in a reaction buffer.
-
The test compound is added at various concentrations.
-
The reaction is allowed to proceed for a set period.
-
The amount of phosphorylated substrate is quantified.
-
-
Data Analysis: The percentage of kinase activity is calculated relative to a control without the inhibitor, and IC50 values are determined.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and biological evaluation of novel derivatives.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by a derivative compound.
Conclusion
The structural motif of this compound offers a versatile platform for the generation of novel small molecules with potential therapeutic applications. While direct experimental data for derivatives of this specific scaffold is scarce, the analysis of structurally related compounds provides valuable insights into their likely biological activities. The data and protocols presented in this guide suggest that derivatives may exhibit significant cytotoxicity against cancer cell lines, potent antimicrobial activity, and the potential for selective kinase inhibition. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation in the described assays to establish clear structure-activity relationships and identify lead candidates for further development.
References
Comparative Biological Activities of 4-Bromo-5-fluorobenzene-1,2-diamine Derivatives: A Guide for Drug Discovery Professionals
This guide offers a comparative analysis of the potential biological activities of derivatives of 4-bromo-5-fluorobenzene-1,2-diamine. While comprehensive studies on a wide range of these specific derivatives are not extensively available in public literature, this document synthesizes data from structurally related compounds to provide a predictive framework for their therapeutic potential. The insights are geared towards researchers, scientists, and professionals in drug development, focusing on anticancer and antimicrobial applications.
The core structure of this compound presents a valuable scaffold for medicinal chemistry. The bromine and fluorine atoms can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, while the diamine moiety serves as a key site for further chemical modifications to modulate biological activity and target specificity.
Comparative Anticancer Activity
Derivatives of brominated phenylenediamines and related heterocyclic systems, such as benzimidazoles, have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the induction of apoptosis. Below is a summary of the anticancer activity of compounds structurally related to this compound derivatives.
Table 1: Comparative Anticancer Activity of Related Compounds
| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀ in µM or % Growth Inhibition) | Reference |
| 3-bromo-N'-(substituted benzylidene)benzohydrazide derivative | HCT116 (Colon) | 1.20 µM | [1] |
| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine derivative | SNB-75 (CNS) | PGI: 41.25% at 10 µM | [1][2] |
| Substituted Benzimidazole Derivative (1c) | Brine Shrimp | IC₅₀: 4.55 µg/ml | [3] |
| Substituted Benzimidazole Derivative (2d) | Brine Shrimp | IC₅₀: 7.94 µg/ml | [3] |
| 4,5-diaziridinyl-1,2-benzoquinone | L1210 (Leukemia) | Effective Antitumor Agent | [4] |
PGI: Percent Growth Inhibition
Comparative Antimicrobial Activity
The presence of a halogen, such as bromine, on an aromatic ring is a common feature in many antimicrobial agents. The lipophilicity imparted by the bromine atom can facilitate the compound's passage through microbial cell membranes. The diamine functional group can also contribute to antimicrobial effects through various mechanisms.
Table 2: Comparative Antimicrobial Activity of Related Compounds
| Compound | Microorganism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| N,N'-bis(5-bromo-2-hydroxybenzyl)-1,2-ethanediamine | S. enterica | LC₅₀: 11.6 µM | [1] |
| Substituted Benzimidazole Derivative (1c) | Various Bacteria | Mild to Moderate Zone of Inhibition (8-12 mm) | [3] |
| Substituted Benzimidazole Derivative (2d) | Various Bacteria | Mild to Moderate Zone of Inhibition (8-12 mm) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols used to assess the anticancer and antimicrobial activities of the types of compounds discussed.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included. The plates are incubated for an additional 48-72 hours.[1]
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[1]
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined.[1]
Agar Well Diffusion Method for Antimicrobial Susceptibility
This method is widely used to test the antimicrobial activity of chemical substances.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) is prepared.
-
Plate Inoculation: The microbial suspension is evenly spread onto the surface of an appropriate agar plate, such as Mueller-Hinton agar.[1]
-
Well Creation: Wells of 6-8 mm in diameter are aseptically created in the agar.[1]
-
Compound Application: A specific volume of each test compound solution at a known concentration is added to the wells. A control solvent is also tested.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing Pathways and Workflows
Hypothetical Signaling Pathway for Apoptosis Induction
Many bromo-diamine derivatives are hypothesized to exert their anticancer effects by inducing programmed cell death, or apoptosis. This often involves the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Caption: A hypothetical pathway for apoptosis induction.
General Experimental Workflow for Biological Screening
The screening of novel chemical entities for potential therapeutic activity typically follows a standardized workflow, from synthesis to biological evaluation.
Caption: Workflow for anticancer and antimicrobial screening.[1]
Conclusion and Future Directions
While direct experimental data for a broad series of this compound derivatives is limited, the analysis of structurally related compounds strongly suggests their potential as valuable leads in the development of new anticancer and antimicrobial agents. The presence of the bromo-fluoro substitution pattern on the phenylenediamine core is a promising feature for enhancing biological activity.
Future research should focus on the systematic synthesis of a library of these derivatives with diverse substitutions on the diamine nitrogens. This will enable the establishment of a clear structure-activity relationship (SAR) and guide the optimization of lead compounds for improved potency and selectivity. Furthermore, mechanistic studies to identify the specific cellular targets and signaling pathways modulated by these novel compounds are essential for their advancement as potential clinical candidates.
References
A Comparative Guide to the Structural Elucidation of Novel Compounds Derived from 4-Bromo-5-fluorobenzene-1,2-diamine
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic pathways and characterization of novel heterocyclic compounds derived from 4-Bromo-5-fluorobenzene-1,2-diamine, supported by experimental data.
This compound is a valuable and versatile starting material in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal amino groups for cyclization reactions, a bromine atom for potential further functionalization (e.g., cross-coupling reactions), and a fluorine atom to modulate physicochemical properties, makes it an attractive precursor for the synthesis of a diverse range of novel heterocyclic compounds. This guide provides a comparative overview of the synthesis, structural elucidation, and, where available, biological activities of different classes of compounds derived from this diamine.
Synthesis of Novel Heterocycles: A Comparative Overview
The vicinal diamine functionality of this compound is a key feature that allows for its versatile use in the synthesis of various fused heterocyclic systems. The primary synthetic strategies involve condensation reactions with dicarbonyl compounds to yield quinoxalines and phenazines, or with aldehydes and carboxylic acids (or their derivatives) to form benzimidazoles.
Quinoxaline Derivatives: Promising Anticancer Agents
Quinoxalines, also known as benzopyrazines, are an important class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of 6-bromo-7-fluoroquinoxaline derivatives from this compound is typically achieved through a condensation reaction with a 1,2-dicarbonyl compound.
A notable example is the synthesis of styryl-substituted quinoxalines, which have demonstrated significant anticancer activity. The introduction of bromo and fluoro groups on the quinoxaline skeleton has been shown to enhance their inhibitory effects against lung cancer cells.
Table 1: Synthesis and Anticancer Activity of a Representative 6-Bromo-7-fluoroquinoxaline Derivative
| Compound | Reactant 1 | Reactant 2 | Yield (%) | IC50 (µM) against A549 cells |
| 6-Bromo-2,3-bis[(E)-2-(thiophen-2-yl)vinyl]quinoxaline | This compound | 1,4-di(thiophen-2-yl)but-2-ene-1,4-dione | 76 | 11.98 ± 2.59 |
Diagram 1: General synthetic workflow for quinoxaline derivatives.
Phenazine Derivatives: Building Blocks for Electrochromic Polymers
Phenazines are another class of nitrogen-containing heterocyclic compounds that can be synthesized from this compound. The reaction typically involves condensation with a 1,2-dione, similar to quinoxaline synthesis, but with a larger aromatic dione system. Fluorinated dibenzo[a,c]phenazines have been synthesized for applications in electrochromic devices. While the direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of a closely related fluorinated analogue from 4-fluorobenzene-1,2-diamine provides a strong precedent.
Table 2: Synthesis of a Representative Fluorinated Dibenzo[a,c]phenazine
| Compound | Reactant 1 | Reactant 2 | Yield (%) |
| 2,7-Dibromo-11-fluorodibenzo[a,c]phenazine | 4-Fluorobenzene-1,2-diamine | 2,7-Dibromophenanthrene-9,10-dione | 36 |
Diagram 2: Proposed synthetic workflow for phenazine derivatives.
Benzimidazole Derivatives: A Scaffold with Diverse Bioactivities
Benzimidazoles are a highly important class of heterocyclic compounds in medicinal chemistry, with a wide range of applications including as anticancer, antimicrobial, and antiviral agents.[1][2] The synthesis of 6-bromo-7-fluoro-1H-benzimidazole derivatives from this compound can be achieved through condensation with various aldehydes or carboxylic acids and their derivatives.[3]
The presence of the bromo and fluoro substituents on the benzimidazole core can significantly influence the biological activity of the resulting compounds. For instance, fluorinated benzimidazoles have shown potent anticancer and antimicrobial activities.[1][2]
Table 3: General Synthetic Routes to 2-Substituted-6-bromo-7-fluorobenzimidazoles
| Reagent | Product Type | General Conditions |
| Aromatic Aldehydes | 2-Aryl-6-bromo-7-fluoro-1H-benzimidazoles | Oxidative condensation, various catalysts (e.g., I2, H2O2) |
| Carboxylic Acids | 2-Alkyl/Aryl-6-bromo-7-fluoro-1H-benzimidazoles | Condensation at elevated temperatures, often with a dehydrating agent or in acidic medium. |
Diagram 3: General synthetic workflows for benzimidazole derivatives.
Experimental Protocols
General Protocol for the Synthesis of 6-Bromo-7-fluoroquinoxaline Derivatives
A mixture of this compound (1.0 mmol) and the corresponding 1,2-dicarbonyl compound (1.0 mmol) is dissolved in a suitable solvent, such as ethanol or acetic acid (10 mL). The reaction mixture is then heated at reflux for a period of 2-6 hours. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization or column chromatography.
General Protocol for the Synthesis of 2-Substituted-6-bromo-7-fluorobenzimidazoles from Aldehydes
To a solution of this compound (1.0 mmol) and an aromatic aldehyde (1.0 mmol) in a solvent like ethanol or acetonitrile (15 mL), an oxidizing agent (e.g., 1.2 mmol of iodine or 30% hydrogen peroxide) is added. The reaction mixture is stirred at room temperature or heated to reflux for a specified time (typically 1-4 hours), with monitoring by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the residue is treated with a sodium thiosulfate solution (in the case of iodine) and then extracted with an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Conclusion and Future Directions
This compound serves as a valuable synthon for the generation of a variety of novel heterocyclic compounds, including quinoxalines, phenazines, and benzimidazoles. The presence of both bromine and fluorine atoms in the final products offers opportunities for fine-tuning their biological and material properties. The synthetic methodologies are generally straightforward, relying on well-established condensation reactions.
Future research in this area should focus on expanding the library of novel compounds derived from this starting material. This includes exploring a wider range of dicarbonyl compounds, aldehydes, and carboxylic acids to generate structural diversity. Furthermore, the bromine atom on the heterocyclic core provides a handle for post-synthetic modifications via cross-coupling reactions, enabling the synthesis of even more complex and potentially more potent bioactive molecules. A systematic investigation into the structure-activity relationships of these novel compounds will be crucial for the development of new therapeutic agents and advanced materials.
References
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Quantitative Analysis of Reaction Products from 4-Bromo-5-fluorobenzene-1,2-diamine and a Look at Alternative Starting Materials
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of product yields and experimental protocols in the synthesis of benzimidazoles, crucial scaffolds in medicinal chemistry.
This guide provides a quantitative comparison of reaction products derived from 4-Bromo-5-fluorobenzene-1,2-diamine and alternative substituted o-phenylenediamines in the synthesis of benzimidazoles. Benzimidazoles are a pivotal class of heterocyclic compounds widely explored in drug discovery for their diverse biological activities. The nature and position of substituents on the o-phenylenediamine starting material can significantly influence reaction yields, purity, and the biological profile of the resulting benzimidazole derivatives.
Quantitative Comparison of Benzimidazole Synthesis
The following tables summarize the quantitative yields of benzimidazoles synthesized from this compound and other halogenated o-phenylenediamines. These reactions, primarily condensations with various aldehydes, highlight the impact of different substitution patterns on the efficiency of benzimidazole formation.
| Starting Material | Aldehyde/Carboxylic Acid | Product | Yield (%) |
| This compound | N-isopropylacetamidine | 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 60%[1] |
| 4-Fluoro-1,2-phenylenediamine | 4-(N'-benzylidene-benzohydrazide) | 4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazide | 78% |
| 4-Fluoro-1,2-phenylenediamine | 4-(N'-(2-chlorobenzylidene)benzohydrazide) | 4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-(2-chlorobenzylidene)benzohydrazide | 86% |
| 4-Fluoro-1,2-phenylenediamine | 4-(N'-(2,4-difluorobenzylidene)benzohydrazide) | 4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-(2,4-difluorobenzylidene)benzohydrazide | 86% |
| 4-Bromo-1,2-phenylenediamine | Benzonitrile | 2-Phenyl-1H-benzo[d]imidazole | 92%[2] |
| 4-Chloro-1,2-phenylenediamine | Benzonitrile | 2-Phenyl-1H-benzo[d]imidazole | - |
Experimental Protocols
Detailed methodologies for the synthesis of key compounds are provided below.
Synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole
This protocol describes the synthesis of a substituted benzimidazole from a precursor to this compound.
Materials:
-
N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine
-
Sodium hydride
-
Aprotic solvent (e.g., N,N-dimethylformamide)
-
n-Hexane
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
Add sodium hydride to a reaction vessel containing an aprotic solvent under an inert atmosphere (nitrogen).
-
Stir the mixture at a constant temperature.
-
Dissolve N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine in an aprotic solvent.
-
Slowly add the solution of the acetamidine derivative to the sodium hydride suspension.
-
Heat the reaction mixture to a temperature between 40-100°C and stir for 4-10 hours.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous solution three times with a suitable organic solvent.
-
Combine the organic layers, wash with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in n-hexane and add deionized water.
-
Allow the mixture to stand overnight to facilitate the crystallization of the product.
-
Filter the white crystals, dry them, to obtain 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.[1]
General Procedure for the Synthesis of 4-(5(6)-Fluoro-1H-benzimidazol-2-yl)-N'-benzylidene-benzohydrazides
This method outlines the synthesis of a series of fluorinated benzimidazole derivatives.
Materials:
-
4-Fluoro-1,2-phenylenediamine
-
Substituted benzaldehyde
-
4-Hydrazinobenzohydrazide
-
Ethanol
Procedure:
-
A mixture of 4-hydrazinobenzohydrazide and the appropriate substituted benzaldehyde in ethanol is refluxed to form the corresponding hydrazone.
-
To this mixture, 4-fluoro-1,2-phenylenediamine is added.
-
The resulting mixture is refluxed for several hours.
-
Upon cooling, the product precipitates from the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent can be performed for further purification.
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
Caption: General workflow for the synthesis and analysis of benzimidazole derivatives.
The synthesis of benzimidazoles is a fundamental process in the development of new therapeutic agents. The choice of starting materials, particularly the substitution pattern on the o-phenylenediamine ring, plays a critical role in the outcome of the reaction and the properties of the final products. This guide provides a snapshot of the available quantitative data to aid researchers in their synthetic strategy and drug development efforts. Further systematic studies are warranted to fully elucidate the structure-activity relationships and optimize reaction conditions for this important class of compounds.
References
assessing the impact of the fluorine atom on the biological activity of derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of how the strategic incorporation of a fluorine atom can significantly modulate the biological activity of derivative compounds, supported by experimental data.
The introduction of fluorine into a molecular scaffold has become a pivotal strategy in modern medicinal chemistry. This guide provides a comprehensive comparison of fluorinated versus non-fluorinated derivatives, offering insights into how this small but powerful atom can enhance therapeutic potential. By examining key experimental data, we aim to equip researchers with the knowledge to leverage fluorine's unique properties in the design of next-generation therapeutics.
The Physicochemical Impact of Fluorination
The profound influence of fluorine on a molecule's biological activity stems from its unique physicochemical properties. As the most electronegative element, fluorine's introduction can dramatically alter a compound's electronic and steric characteristics.[1][2] This can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This often results in an extended metabolic half-life, improved bioavailability, and reduced dosing frequency.[1][3][4]
-
Modulated Lipophilicity: Fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][2][5][6] However, the effect is context-dependent and can be tailored by the degree and position of fluorination.[7]
-
Altered Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[4][8] This modulation of a compound's ionization state at physiological pH can significantly impact its solubility, cell permeability, and binding interactions with its target.[4][8]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, sometimes locking it into a bioactive conformation that enhances its binding affinity for a target protein.[1][4]
Comparative Analysis of Biological Activity
The following tables provide a quantitative comparison of fluorinated and non-fluorinated derivatives, highlighting the impact of fluorine on their biological activity across different therapeutic targets.
Case Study 1: Fluoroquinolone Antibacterials
The addition of a fluorine atom at the C-6 position of the quinolone core was a breakthrough in the development of this class of antibiotics. This substitution significantly enhanced their antibacterial activity by improving their inhibition of bacterial DNA gyrase.[2]
| Compound | Non-Fluorinated Derivative | Fluorinated Derivative (Enoxacin) | Fold Improvement |
| Target | DNA Gyrase | DNA Gyrase | - |
| Gyrase Activity | Naphthyridine | Enoxacin | 15-fold greater |
| Gyrase-Complex Binding | Parent Quinolone | 6-Fluoroquinolone | 2 to 17-fold |
Data sourced from Domagala et al.[9] as cited in[2].
Case Study 2: Fentanyl Analogs (μ-Opioid Receptor Agonists)
A study on fluorinated and non-fluorinated fentanyl analogs demonstrated that the position of the fluorine atom on the N-phenyl ring significantly impacts agonistic activity at the μ-opioid receptor.
| Compound | EC50 (nM) |
| Fentanyl (Non-fluorinated) | 0.23 ± 0.02 |
| 2-Fluoro-fentanyl | 0.16 ± 0.01 |
| 3-Fluoro-fentanyl | 1.1 ± 0.1 |
| 4-Fluoro-fentanyl | 0.26 ± 0.02 |
| Acetylfentanyl (Non-fluorinated) | 1.9 ± 0.2 |
| 2-Fluoro-acetylfentanyl | 1.2 ± 0.1 |
| 3-Fluoro-acetylfentanyl | 51 ± 4 |
| 4-Fluoro-acetylfentanyl | 2.0 ± 0.1 |
Data represents the average ± standard deviation from two independent experiments.
Case Study 3: Carbonic Anhydrase Inhibitors
Fluorination has been shown to enhance the inhibitory potency of sulfonamides against carbonic anhydrase (CA) isoforms, such as CA II and the tumor-associated CA IX.
| Compound | Non-Fluorinated Precursor (N-allylic) | Fluorinated Derivative (2-fluoropropyl) | Fold Improvement (CA II) | Fold Improvement (CA IX) |
| Inhibition Potency | - | - | 40-fold | 30-fold |
Data sourced from Berrino et al. as cited in[7].
Experimental Protocols
To ensure the reproducibility and validity of the comparative data presented, the following are detailed methodologies for key experiments cited.
μ-Opioid Receptor Agonist Activity Assay
This assay is used to determine the agonistic activity of compounds on the μ-opioid receptor.
-
Cell Culture: CHO-K1 cells stably expressing the human μ-opioid receptor and a cyclic AMP-responsive element (CRE)-luciferase reporter gene are cultured in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with assay buffer to the desired concentrations.
-
Cell Treatment: Cells are seeded into 96-well plates and incubated overnight. The culture medium is then replaced with the diluted test compounds, and the cells are incubated for a further 4 hours.
-
Luciferase Assay: After incubation, a luciferase substrate is added to each well, and the luminescence is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to the response of a known agonist (e.g., DAMGO). The EC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Impact of Fluorine
The following diagrams illustrate key concepts and workflows related to the assessment of fluorinated compounds.
Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated isoquinolines.[10]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 9. Evaluation of Agonistic Activity of Fluorinated and Nonfluorinated Fentanyl Analogs on μ-Opioid Receptor Using a Cell-Based Assay System [jstage.jst.go.jp]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-Bromo-5-fluorobenzene-1,2-diamine: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 4-Bromo-5-fluorobenzene-1,2-diamine, ensuring the safety of laboratory personnel and compliance with regulations. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).
I. Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding these hazards is the first step in safe disposal.
Hazard Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1][2] |
| H312 | Harmful in contact with skin.[1] |
| H319 | Causes serious eye irritation.[1][2] |
| H335 | May cause respiratory irritation.[1] |
| Personal Protective Equipment (PPE) | Required Gear |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles and a face shield.[1][3] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and impervious clothing.[1][3] |
| Respiratory Protection | Use a NIOSH-approved respirator or ensure work is conducted in a well-ventilated area or fume hood.[3] |
II. Spill and Contamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust or vapors.[3]
-
Don PPE: Before addressing the spill, put on the required personal protective equipment, including gloves, safety goggles, a face shield, and a lab coat.[1]
-
Contain the Spill:
-
For Dry Spills: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or earth. Use dry clean-up procedures and avoid generating dust.[1]
-
For Wet Spills: Absorb the spill with an inert, non-combustible material.
-
-
Collect the Waste: Carefully sweep or scoop the contained material into a suitable, labeled, and sealable container for hazardous waste.[1][2]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and large amounts of water.[1] Prevent runoff from entering drains.[1]
-
Dispose of Contaminated Materials: All contaminated cleaning materials and PPE should be placed in the hazardous waste container for disposal.
III. Proper Disposal Protocol
The disposal of this compound must be handled as hazardous waste in accordance with local, state, and federal regulations.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Place all waste material, including any unused product and contaminated items, into a designated, clearly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
-
Contact EHS:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with the full chemical name and any other required information.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal.
-
-
Final Disposal:
IV. Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 4-Bromo-5-fluorobenzene-1,2-diamine
This guide provides immediate, essential safety and logistical information for handling 4-Bromo-5-fluorobenzene-1,2-diamine in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Chemical Profile:
-
Chemical Name: this compound
-
Appearance: Solid
-
Hazards: Harmful if swallowed, harmful in contact with skin, causes serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation of dust or vapors.[2][3] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially during transfers of larger quantities or potentially vigorous reactions.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[2][3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required if working outside a fume hood or if engineering controls are insufficient to manage airborne concentrations.[2][3] |
Operational Plan: Safe Handling and Storage
Adherence to a systematic approach for handling this compound is crucial for both safety and experimental integrity.
Pre-Handling Preparations:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
-
Don PPE: Put on all required PPE as detailed in the table above before entering the handling area.[3]
Handling Protocol:
-
Work Area Preparation: All handling of this compound should occur within a certified chemical fume hood.[2] The work area should be clean and uncluttered.
-
Weighing: When weighing the solid compound, use a balance located inside the fume hood or a ventilated balance enclosure to contain any dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: All experimental procedures involving this chemical must be conducted within the fume hood. Keep the sash at the lowest practical height.[2]
Storage:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.
Waste Segregation and Collection:
-
Waste Stream: As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an indication of its components and approximate quantities.[5]
-
Contaminated Materials: All contaminated consumables, such as weighing boats, pipette tips, and gloves, should be placed in the designated hazardous waste container.
Decontamination of Glassware:
-
Initial Rinse: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood.[2]
-
Rinsate Collection: The rinsate from the cleaning process is considered hazardous waste and must be collected in the "Halogenated Organic Waste" container.[2][5]
-
Final Cleaning: After the initial rinse, glassware can be washed according to standard laboratory procedures.
Experimental Protocols
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Flush the affected skin and hair with running water and soap. If irritation occurs, seek medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6]
-
Ingestion: Do not induce vomiting. Immediately give a glass of water and contact a poison control center or physician.[1]
-
Spills: For dry spills, use dry clean-up procedures to avoid generating dust.[1] Shovel or sweep up the material and place it in a sealed, labeled container for disposal.[1] The area should then be washed down with a large amount of water, preventing runoff into drains.[1]
.
Caption: Operational Workflow for Handling this compound.
.
Caption: Disposal Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
